Rad51-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14Cl2FN3O2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-fluoro-3-pyridinyl)methylideneamino]butanamide |
InChI |
InChI=1S/C16H14Cl2FN3O2/c17-12-5-6-14(13(18)9-12)24-8-2-4-15(23)22-21-10-11-3-1-7-20-16(11)19/h1,3,5-7,9-10H,2,4,8H2,(H,22,23)/b21-10+ |
InChI Key |
AMYMGDKGSBDGMC-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)F)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Rad51-IN-8: A Technical Guide to its Mechanism of Action in Homologous Recombination Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51 is a pivotal enzyme in the homologous recombination (HR) pathway, a critical process for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] The proper functioning of HR is essential for maintaining genomic stability. In many cancers, Rad51 is overexpressed, contributing to tumor progression and resistance to DNA-damaging therapies.[1][3] Consequently, the inhibition of Rad51 has emerged as a promising strategy in oncology.
This technical guide provides an in-depth overview of the mechanism of action of Rad51-IN-8, a novel small molecule inhibitor that disrupts the crucial interaction between Rad51 and BRCA2. This compound was identified from a N-acylhydrazone-based dynamic combinatorial library, where the Rad51 protein itself templated the formation of its own binders.[1] This document details the biochemical and cellular effects of this compound, presents quantitative data from key experiments, and outlines the methodologies used for its characterization.
Core Mechanism of Action: Inhibition of the Rad51-BRCA2 Protein-Protein Interaction
The central mechanism of action of this compound is the disruption of the protein-protein interaction (PPI) between Rad51 and BRCA2. BRCA2 plays a crucial role in loading Rad51 onto single-stranded DNA (ssDNA) at the site of a DNA double-strand break, a prerequisite for the formation of the Rad51 nucleoprotein filament. This filament is essential for the subsequent homology search and strand invasion steps of HR.
By binding to Rad51, this compound competitively inhibits the interaction with BRCA2, thereby preventing the proper assembly of the Rad51 nucleofilament. This leads to a failure in the HR repair pathway, resulting in the accumulation of unresolved DNA damage, which can trigger cell cycle arrest and apoptosis.
The binding of this compound to Rad51 has been shown to occur at or near the binding site of the BRC4 repeat of BRCA2, as demonstrated by displacement assays.
Signaling Pathway and Logical Relationships
The following diagram illustrates the core signaling pathway of homologous recombination and the inhibitory effect of this compound.
Caption: Inhibition of the Rad51-BRCA2 interaction by this compound.
Quantitative Data
This compound was identified and characterized through a series of biochemical and biophysical assays. The key quantitative data are summarized in the table below.
| Assay Type | Compound | Target Interaction | EC50 / IC50 | Reference |
| ELISA | This compound (H4A4) | Rad51-BRCA2 | 19 µM |
Note: In the primary literature, this compound is designated as H4A4 in the context of the specific dynamic combinatorial library from which it was identified.
Cellular Effects of this compound
The inhibition of the Rad51-BRCA2 interaction by this compound translates into several observable cellular phenotypes:
-
Inhibition of Rad51 Foci Formation: In response to DNA damage, Rad51 forms discrete nuclear foci that are indicative of active HR repair. Treatment with Rad51 inhibitors like this compound prevents the formation of these foci.
-
Induction of DNA Damage Markers: The failure of HR repair leads to an accumulation of DNA damage, which can be monitored by the phosphorylation of H2AX (γH2AX).
-
Cell Cycle Arrest: Cells with impaired HR often arrest in the S and G2 phases of the cell cycle.
-
Sensitization to Other DNA-Damaging Agents: By compromising a key DNA repair pathway, this compound can synergize with chemotherapy and PARP inhibitors to induce cancer cell death.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Protein-Templated Dynamic Combinatorial Chemistry (ptDCC)
This method was used for the initial identification of Rad51 binders.
Caption: Workflow for the identification of this compound via ptDCC.
Protocol:
-
Library Design: A library of N-acylhydrazones is designed from a set of aldehyde and N-acylhydrazide building blocks.
-
DCL Formation: The building blocks are mixed in an appropriate buffer (e.g., phosphate buffer at a slightly acidic pH to allow for reversible hydrazone formation) to form a dynamic combinatorial library.
-
Protein Templating: Purified Rad51 protein is added to the DCL. The protein binds to and stabilizes the best-fitting library members, shifting the equilibrium towards the formation of these binders.
-
Equilibrium Freezing and Analysis: The pH of the solution is raised to "freeze" the equilibrium by preventing further hydrazone exchange.
-
Hit Identification: The composition of the DCL in the presence and absence of Rad51 is analyzed by LC-MS to identify the amplified compounds, which are the candidate Rad51 binders.
Rad51-BRCA2 Interaction ELISA
This assay quantitatively measures the ability of a compound to inhibit the interaction between Rad51 and the BRC4 peptide of BRCA2.
Protocol:
-
Plate Coating: High-binding 96-well plates are coated with purified Rad51 protein overnight at 4°C.
-
Washing and Blocking: Plates are washed with a suitable buffer (e.g., PBST) and blocked with a blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding.
-
Inhibitor Incubation: A dilution series of the test compound (e.g., this compound) is added to the wells and incubated.
-
BRC4 Peptide Addition: A biotinylated BRC4 peptide is added to the wells and incubated to allow for binding to Rad51.
-
Detection: The plates are washed, and streptavidin-HRP is added to bind to the biotinylated BRC4. After another wash, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is read at the appropriate wavelength, and the data is used to calculate the EC50 value for the inhibition of the Rad51-BRC4 interaction.
19F NMR Binding Assay
This biophysical method confirms the direct binding of fluorine-containing inhibitors to Rad51 and can be used to demonstrate competitive binding.
Protocol:
-
Sample Preparation: A solution of the fluorine-containing inhibitor (a derivative of this compound would be synthesized with a fluorine label) is prepared in a suitable NMR buffer.
-
1D 19F NMR Spectrum Acquisition: A 1D 19F NMR spectrum of the inhibitor alone is acquired.
-
Protein Titration: Purified Rad51 protein is titrated into the inhibitor solution, and 1D 19F NMR spectra are acquired at each titration point. Binding is observed as a change in the chemical shift or line broadening of the 19F signal.
-
Competition Assay: To the solution containing the inhibitor and Rad51, a non-fluorinated competitor known to bind to the same site (e.g., the BRC4 peptide) is added.
-
Displacement Observation: The displacement of the fluorine-containing inhibitor by the competitor is observed as a return of the 19F NMR signal to its state in the absence of Rad51. This confirms that the inhibitor binds to the BRC4 binding site on Rad51.
Conclusion
This compound represents a novel class of Rad51 inhibitors that function by disrupting the critical Rad51-BRCA2 protein-protein interaction. Its mechanism of action directly targets a key step in the homologous recombination repair pathway, leading to the accumulation of DNA damage and the sensitization of cancer cells to other therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug developers working on novel cancer therapeutics targeting DNA damage response pathways. Further studies are warranted to explore the full therapeutic potential of this compound and similar compounds in preclinical and clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of RAD51-BRCA2 Inhibitors Using N-Acylhydrazone-Based Dynamic Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of RAD51–BRCA2 Inhibitors Using N-Acylhydrazone-Based Dynamic Combinatorial Chemistry | Semantic Scholar [semanticscholar.org]
The Cellular Target and Mechanism of Action of the RAD51 Inhibitor B02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAD51, a key enzyme in the homologous recombination (HR) pathway, is a critical component of the DNA damage response and a compelling target for anti-cancer therapies.[1] Overexpression of RAD51 is observed in various cancers and is associated with resistance to chemo- and radiotherapy.[2][3] Small molecule inhibitors of RAD51, therefore, hold significant promise for sensitizing cancer cells to existing treatments. This technical guide focuses on the well-characterized RAD51 inhibitor, B02, detailing its cellular target, mechanism of action, and the experimental methodologies employed in its discovery and characterization. While the specific compound "Rad51-IN-8" did not yield public documentation, the principles and techniques described herein for B02 serve as a comprehensive blueprint for the evaluation of novel RAD51 inhibitors.
The Cellular Target: RAD51 Recombinase
The primary cellular target of the inhibitor B02 is the human RAD51 recombinase .[4][5] RAD51 is a 339-amino acid protein that plays a central role in the repair of DNA double-strand breaks (DSBs) through homologous recombination. The protein forms a helical nucleoprotein filament on single-stranded DNA (ssDNA), which is essential for the search for a homologous DNA sequence and the subsequent strand invasion and exchange process. This process is vital for maintaining genomic integrity.
The function of RAD51 is tightly regulated by a number of accessory proteins, including BRCA2, which facilitates the loading of RAD51 onto ssDNA. The intricate regulation of RAD51 highlights its importance in cellular function and its potential as a therapeutic target.
Signaling Pathway Involving RAD51 in Homologous Recombination
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway for DNA double-strand break repair.
Quantitative Data for Rad51 Inhibitor B02
The following table summarizes the key quantitative data for the RAD51 inhibitor B02, derived from in vitro biochemical assays.
| Parameter | Value | Assay Method | Reference |
| IC50 (RAD51) | 27.4 µM | D-loop Assay | |
| IC50 (RecA) | > 250 µM | D-loop Assay |
IC50 (Inhibitory Concentration 50%) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. RecA is the E. coli homolog of RAD51 and is often used as a counter-screen to assess inhibitor specificity.
Experimental Protocols
The identification and characterization of B02 as a RAD51 inhibitor involved a series of key experiments. The detailed methodologies for these experiments are outlined below.
High-Throughput Screening (HTS) using Fluorescence Resonance Energy Transfer (FRET)
The initial discovery of B02 was achieved through a high-throughput screening campaign of a large chemical library.
Objective: To identify small molecules that inhibit the DNA strand exchange activity of RAD51.
Methodology:
-
Assay Principle: A FRET-based assay was designed to monitor the DNA strand exchange reaction promoted by RAD51. The assay utilizes a fluorescently labeled single-stranded DNA (ssDNA) and a quencher-labeled double-stranded DNA (dsDNA). Strand exchange leads to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.
-
Reaction Mixture: Purified human RAD51 protein was incubated with the fluorescently labeled ssDNA to allow for the formation of the RAD51-ssDNA filament.
-
Compound Addition: Compounds from the chemical library were added to the reaction mixture.
-
Initiation of Strand Exchange: The quencher-labeled dsDNA was added to initiate the strand exchange reaction.
-
Detection: The fluorescence intensity was measured over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of a compound indicated inhibition of RAD51 activity.
D-loop Assay for Hit Validation and IC50 Determination
Hits from the primary screen were validated, and their potency was quantified using a non-fluorescent, gel-based D-loop assay.
Objective: To confirm the inhibitory activity of hit compounds and determine their IC50 values.
Methodology:
-
Filament Formation: Purified human RAD51 protein was incubated with a radiolabeled ssDNA oligonucleotide to form the presynaptic filament.
-
Inhibitor Incubation: Varying concentrations of the inhibitor (e.g., B02) were added to the filament mixture and incubated.
-
D-loop Formation: Supercoiled plasmid dsDNA, homologous to the ssDNA, was added to the reaction to initiate D-loop formation (the product of strand invasion).
-
Reaction Quenching: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis: The reaction products were separated by agarose gel electrophoresis. The gel was dried and exposed to a phosphor screen to visualize the radiolabeled D-loops.
-
Quantification: The intensity of the D-loop bands was quantified, and the data was used to calculate the IC50 value of the inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that B02 directly interacts with and stabilizes RAD51 within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. While not explicitly detailed for B02 in the initial findings, this is a standard and critical assay for target validation of small molecule inhibitors.
Objective: To demonstrate direct binding of the inhibitor to its target protein in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with either the inhibitor (B02) or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are heated to a specific temperature for a defined period. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The cell lysates are centrifuged to pellet the denatured and aggregated proteins.
-
Analysis of Soluble Fraction: The amount of soluble RAD51 remaining in the supernatant is quantified by Western blotting or other protein detection methods.
-
Interpretation: An increase in the amount of soluble RAD51 in the inhibitor-treated samples compared to the control at elevated temperatures indicates that the inhibitor binds to and stabilizes RAD51.
Conclusion
The small molecule B02 is a specific inhibitor of human RAD51 recombinase, a key enzyme in the homologous recombination pathway for DNA repair. Through a combination of high-throughput screening and biochemical validation assays, B02 has been shown to effectively inhibit the DNA strand exchange activity of RAD51. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel RAD51 inhibitors. While the specific compound "this compound" remains uncharacterized in the public domain, the methodologies presented here are directly applicable to the evaluation of any new chemical entity targeting RAD51. The continued development of potent and specific RAD51 inhibitors holds significant promise for advancing cancer therapy.
References
- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
The Disruption of DNA Double-Strand Break Repair: A Technical Guide to the Role of RAD51 Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
This technical guide delves into the critical role of RAD51 in DNA double-strand break (DSB) repair through the homologous recombination (HR) pathway and the therapeutic potential of its inhibition. While this document aims to provide a comprehensive overview of the effects of RAD51 inhibitors, it is important to note that the specific compound "Rad51-IN-8" is not prominently documented in the reviewed scientific literature. Therefore, this guide will focus on the well-characterized effects of other potent RAD51 inhibitors, providing a robust framework for understanding the impact of targeting this key DNA repair protein. The data, protocols, and pathways described herein are representative of the broader class of RAD51 inhibitors and their effect on cellular responses to DNA damage.
RAD51, a key recombinase, is central to the error-free repair of DNA DSBs via homologous recombination.[1] Its proper function is essential for maintaining genomic stability.[2] In many cancers, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies such as chemotherapy and radiation.[3][4] This has led to the development of small molecule inhibitors targeting RAD51 to sensitize cancer cells to these treatments.[5] This guide will explore the molecular mechanisms of RAD51 inhibition, present quantitative data on their effects, detail relevant experimental protocols, and visualize the associated cellular pathways.
Quantitative Data on RAD51 Inhibitor Efficacy
The following tables summarize the quantitative effects of various RAD51 inhibitors on cancer cell lines, providing key metrics for their biological activity.
Table 1: In Vitro Efficacy of RAD51 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| B02 | - | - | 27.4 | |
| B02-3a | - | - | 15.3 | |
| B02-3b | - | - | 27.3 | |
| Cpd-4 | Daudi | Lymphoma | 0.004 | |
| Cpd-5 | Daudi | Lymphoma | 0.005 | |
| RI-1 | - | - | Not specified as direct IC50 | |
| RI-2 | - | - | Not specified as direct IC50 |
Table 2: Cellular Effects of a Novel Class of RAD51 Inhibitors
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| Daudi | Cpd-5 | Cell Cycle Arrest | Increase in S-phase population | |
| HCC-1937 | Cpd-4 + Cisplatin | Inhibition of RAD51 Foci Formation | Significant reduction in the fraction of cells with ≥10 RAD51 foci | |
| Daudi | Cpd-5 + Cisplatin | Increased DNA Damage | Elevated γH2AX levels |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key cellular pathways and experimental procedures relevant to the study of RAD51 inhibitors.
Figure 1: The Homologous Recombination Pathway and the point of intervention for RAD51 inhibitors.
Figure 2: A typical experimental workflow for a RAD51 foci formation assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of RAD51 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
RAD51 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the RAD51 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of RAD51 to sites of DNA damage, a critical step in homologous recombination.
-
Materials:
-
Cells grown on glass coverslips
-
DNA damaging agent (e.g., cisplatin, ionizing radiation)
-
RAD51 inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with the RAD51 inhibitor for a specified duration (e.g., 24-48 hours).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 µM cisplatin for 2 hours).
-
Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
-
Western Blot Analysis for γH2AX
This method is used to detect the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the RAD51 inhibitor and/or a DNA damaging agent.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Normalize the γH2AX signal to the loading control (e.g., β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a drug to its target protein in a cellular context.
-
Materials:
-
Cells in culture
-
RAD51 inhibitor
-
PBS with protease inhibitors
-
Liquid nitrogen
-
Heating block or PCR machine
-
Western blot supplies
-
-
Procedure:
-
Treat cells with the RAD51 inhibitor or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots.
-
Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.
-
Analyze the soluble fractions by Western blot using an anti-RAD51 antibody to detect the amount of soluble RAD51 at each temperature.
-
A shift in the melting curve of RAD51 in the presence of the inhibitor indicates direct binding.
-
Conclusion
The inhibition of RAD51 represents a promising strategy in cancer therapy, particularly for sensitizing tumors to DNA-damaging agents. This technical guide has provided a comprehensive overview of the effects of RAD51 inhibitors on DNA double-strand break repair, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes. While the specific entity "this compound" remains to be characterized in the public domain, the principles and methodologies outlined here provide a solid foundation for the research and development of this important class of therapeutic agents. Further investigation into novel RAD51 inhibitors will undoubtedly continue to advance our ability to combat cancer and overcome therapeutic resistance.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 3. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
The Role of Rad51-IN-8 in Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic stability is paramount for cellular homeostasis and the prevention of diseases such as cancer. The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby safeguarding the integrity of the genome. A key player in this process is the Rad51 recombinase, which is central to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Dysregulation of Rad51 is a common feature in many cancers, often leading to increased resistance to DNA-damaging therapies.[3] Consequently, inhibiting Rad51 has emerged as a promising therapeutic strategy to induce synthetic lethality in cancer cells, particularly those with deficiencies in other DNA repair pathways.[1]
This technical guide provides an in-depth overview of Rad51-IN-8, a small molecule inhibitor of Rad51, and its role in modulating genomic stability. We will delve into the molecular mechanisms of Rad51 inhibition, present quantitative data on the cellular consequences of this compound treatment, and provide detailed protocols for key experimental assays used to assess its impact on genomic integrity.
The Rad51 Signaling Pathway in Homologous Recombination
Rad51 is the central catalyst in the HR pathway. Following a DNA double-strand break, the MRN complex (Mre11-Rad50-Nbs1) and ATM kinase initiate the DNA damage signal.[4] This leads to the resection of the 5' ends of the DNA break, generating 3' single-stranded DNA (ssDNA) overhangs. These overhangs are initially coated by Replication Protein A (RPA), which is subsequently replaced by Rad51 with the help of mediator proteins like BRCA2 and PALB2. Rad51 then forms a nucleoprotein filament on the ssDNA, which is the active species in the homology search and strand invasion process. This filament invades a homologous DNA template, typically the sister chromatid, to prime DNA synthesis and accurately repair the break.
This compound and similar inhibitors function by disrupting the formation or function of the Rad51 nucleoprotein filament, thereby stalling the HR process. This leads to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cell death, especially in rapidly dividing cancer cells that are heavily reliant on HR for survival.
Quantitative Effects of Rad51 Inhibition on Genomic Stability
The inhibition of Rad51 by small molecules like this compound leads to several quantifiable cellular phenotypes that are indicative of increased genomic instability. These include the accumulation of DNA damage markers, alterations in cell cycle progression, induction of apoptosis, and reduced long-term cell survival. The following tables summarize representative quantitative data from studies on Rad51 inhibitors. While specific data for this compound is limited in publicly available literature, the data for structurally and functionally similar inhibitors like B02 and RI-1 provide valuable insights into its expected activity.
Table 1: Induction of DNA Damage (γ-H2AX Foci)
| Cell Line | Inhibitor | Concentration (µM) | Treatment Time (h) | % of γ-H2AX Positive Cells (Fold Change vs. Control) | Reference |
| Daudi | Cpd-5 (Rad51 Inhibitor) | 0.1 | 72 | Statistically significant increase | |
| Daudi | Cpd-5 (Rad51 Inhibitor) | 1 | 72 | Statistically significant increase | |
| HNSCC (PCI-13-G245D) | B02 | 10 | 48 | Increased γ-H2AX foci | |
| HNSCC (UM-SCC-47) | B02 | 10 | 48 | Increased γ-H2AX foci |
Table 2: Effects on Cell Cycle Progression
| Cell Line | Inhibitor | Concentration (µM) | Treatment Time (h) | % Cells in S-Phase (vs. Control) | Reference |
| Daudi | Cpd-5 (Rad51 Inhibitor) | 0.1 | 24 | Statistically significant increase | |
| Daudi | Cpd-5 (Rad51 Inhibitor) | 1 | 24 | Statistically significant increase | |
| HNSCC (PCI-13-G245D) | B02 | 10 | 48 | Increase in G2/M phase | |
| HNSCC (UM-SCC-47) | B02 | 10 | 48 | Increase in G2/M phase |
Table 3: Induction of Apoptosis
| Cell Line | Inhibitor | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (vs. Control) | Reference |
| Daudi | Cpd-5 (Rad51 Inhibitor) | 0.3 | 48 | Dose-dependent increase | |
| Daudi | Cpd-5 (Rad51 Inhibitor) | 1 | 48 | Dose-dependent increase | |
| HNSCC (PCI-13-G245D) | B02 | 10 | 72 | Significant increase | |
| HNSCC (UM-SCC-47) | B02 | 10 | 72 | Significant increase |
Table 4: Clonogenic Survival
| Cell Line | Inhibitor | Concentration (µM) | Treatment | Dose-Modifying Factor (DMF) | Reference |
| GSC | RI-1 | 1.5 | + Radiation (1-5 Gy) | >1 (Radiosensitization) | |
| GSC | B02 | 1.2 | + Radiation (1-5 Gy) | >1 (Radiosensitization) | |
| HNSCC | B02 | Varies | + AZD1775 | Synergistic effect |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's impact on genomic stability. Below are protocols for key experiments.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay quantifies the formation of nuclear foci of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Cell line of interest
-
Glass coverslips
-
This compound
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (Ser139)
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI-containing mounting medium
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, with or without a DNA damaging agent, for the specified duration.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A cell is typically considered positive if it has more than a certain number of foci (e.g., >5 or >10) above the background level.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with an agent like this compound, alone or in combination with other treatments like radiation.
Materials:
-
Cell line of interest
-
This compound
-
Radiation source (if applicable)
-
Cell culture dishes or multi-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Prepare a single-cell suspension of the cells to be tested.
-
Plate a known number of cells into culture dishes or wells. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (e.g., 50-150).
-
Allow the cells to attach for several hours or overnight.
-
Treat the cells with various concentrations of this compound. If combination treatment is being assessed, irradiate the cells at this point.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.
-
Aspirate the medium, wash the colonies with PBS, and fix them with a methanol/acetic acid solution or 4% PFA.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in multi-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A to degrade RNA and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
The results will allow for the quantification of four cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
The inhibition of Rad51 by small molecules such as this compound represents a compelling strategy for inducing genomic instability and promoting cell death in cancer cells. This technical guide has provided a comprehensive overview of the role of Rad51 in homologous recombination and the consequences of its inhibition. The presented quantitative data, although primarily from related inhibitors, highlights the potential of this compound to induce DNA damage, disrupt cell cycle progression, trigger apoptosis, and reduce the long-term survival of cancer cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to investigate the effects of this compound and other Rad51 inhibitors on genomic stability. Further research focusing specifically on this compound is warranted to fully elucidate its therapeutic potential.
References
Rad51-IN-8: A Chemical Probe for Elucidating RAD51 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51, a key enzyme in the homologous recombination (HR) pathway, is essential for the repair of DNA double-strand breaks (DSBs) and the maintenance of genomic integrity. Its central role in DNA repair makes it a critical target in oncology, as its overexpression is often associated with tumor progression and resistance to therapy. Chemical probes that can modulate RAD51 activity are invaluable tools for studying its function and for the development of novel anticancer therapeutics. Rad51-IN-8 is a recently identified small molecule inhibitor that disrupts the crucial protein-protein interaction (PPI) between RAD51 and BRCA2, a key mediator of RAD51's function. This guide provides a comprehensive overview of this compound, its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as an inhibitor of the RAD51-BRCA2 interaction.[1][2] BRCA2 recruits RAD51 to sites of DNA damage and facilitates the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a critical step in the initiation of homologous recombination. By binding to RAD51, this compound is thought to occupy the same binding pocket as the BRC4 repeat of BRCA2, thereby sterically hindering the RAD51-BRCA2 interaction. This disruption prevents the proper localization and function of RAD51 at DNA damage sites, leading to an impaired homologous recombination repair pathway.
Signaling Pathway
The following diagram illustrates the central role of the RAD51-BRCA2 interaction in homologous recombination and the inhibitory effect of this compound.
Caption: RAD51-BRCA2 pathway and its inhibition.
Biochemical and Cellular Activity
This compound was identified from a dynamic combinatorial library of N-acylhydrazones. Its inhibitory activity against the RAD51-BRCA2 interaction was quantified using a competitive ELISA assay.
| Compound | EC50 (µM)[1][2] |
| This compound | 19 |
Experimental Protocols
Dynamic Combinatorial Chemistry for Inhibitor Identification
The following workflow illustrates the process of identifying RAD51 binders using protein-templated dynamic combinatorial chemistry.
Caption: Dynamic Combinatorial Chemistry Workflow.
Methodology:
-
Library Design: A dynamic combinatorial library was designed based on the reversible formation of N-acylhydrazones from a pool of aldehyde and N-acylhydrazide building blocks.
-
Templating: The library was incubated in the presence and absence of the target protein, RAD51. The protein templating effect leads to an amplification of the library members that bind to RAD51.
-
Analysis: The composition of the library at equilibrium was analyzed by LC-MS to identify the amplified compounds.
-
Synthesis and Screening: The amplified compounds, including this compound, were independently synthesized and screened for their ability to inhibit the RAD51-BRCA2 interaction.
Competitive ELISA for RAD51-BRCA2 Interaction
Principle: This assay quantifies the ability of a test compound to inhibit the binding of the BRC4 peptide (a key interacting region of BRCA2) to immobilized RAD51 protein.
Materials:
-
Recombinant human RAD51 protein
-
Biotinylated BRC4 peptide
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
Protocol:
-
Coating: Coat the wells of a 96-well plate with RAD51 protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.
-
Competition: Wash the plate three times. Add serial dilutions of the test compound (this compound) to the wells, followed by a fixed concentration of biotinylated BRC4 peptide. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is inversely proportional to the inhibitory activity of the compound. Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
¹⁹F NMR for Target Engagement
Principle: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the direct binding of a fluorine-containing ligand (such as a derivative of this compound) to the target protein. Changes in the ¹⁹F NMR signal upon addition of the protein or a competitor provide evidence of binding and can indicate the binding site.
Materials:
-
Fluorinated derivative of the test compound (e.g., compound 7 from the primary literature, which contains a trifluoromethyl group and is a precursor to this compound)
-
Recombinant human RAD51 protein
-
BRC4 peptide (as a competitor)
-
NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5 in D₂O)
-
NMR spectrometer equipped with a fluorine probe
Protocol:
-
Sample Preparation: Prepare NMR samples containing a fixed concentration of the fluorinated compound in the NMR buffer.
-
¹⁹F NMR Spectrum of Ligand: Acquire a 1D ¹⁹F NMR spectrum of the fluorinated compound alone.
-
Titration with RAD51: Add increasing amounts of RAD51 protein to the NMR sample and acquire a ¹⁹F NMR spectrum at each titration point. Binding of the compound to RAD51 will cause a change in the chemical shift and/or line broadening of the ¹⁹F signal.
-
Competition with BRC4: To a sample containing the fluorinated compound and RAD51, add an excess of the BRC4 peptide.
-
Data Analysis: Displacement of the fluorinated compound by BRC4 will result in the ¹⁹F NMR signal shifting back towards that of the free ligand, confirming that the compound binds to the BRC4 binding site on RAD51.
Conclusion
This compound represents a valuable chemical probe for studying the intricate functions of RAD51 in DNA repair and genome stability. Its ability to specifically disrupt the RAD51-BRCA2 interaction provides a powerful tool for dissecting the homologous recombination pathway. The methodologies outlined in this guide offer a framework for the characterization of this and other RAD51 inhibitors, which hold promise for the development of novel cancer therapies. Further studies are warranted to explore the cellular and in vivo efficacy of this compound and to fully elucidate its therapeutic potential.
References
Rad51-IN-8: A Technical Guide to Its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rad51 is a critical enzyme in the homologous recombination (HR) pathway, a key mechanism for the high-fidelity repair of DNA double-strand breaks.[1] Overexpression of Rad51 is a common feature in a variety of cancers and is associated with resistance to DNA-damaging therapies and poor patient prognosis. Consequently, the development of small molecule inhibitors targeting Rad51 has emerged as a promising anti-cancer strategy. This technical guide provides an in-depth overview of a novel class of potent Rad51 inhibitors, with a focus on their impact on cell cycle progression. While the specific designation "Rad51-IN-8" is not found in publicly available scientific literature, this document will utilize data from a well-characterized representative compound of this class, referred to as Cpd-5, to illustrate the core principles and effects of these inhibitors. This guide will detail their mechanism of action, present quantitative data on their cellular effects, provide comprehensive experimental protocols for their evaluation, and visualize the key signaling pathways involved.
Mechanism of Action
Rad51 inhibitors represent a promising class of anti-cancer agents that function by disrupting the normal process of homologous recombination, a critical pathway for DNA double-strand break repair.[1] The lead compounds of this novel series have been shown to effectively prevent the formation of Rad51 foci, which are nuclear structures formed at sites of DNA damage that are indicative of active HR.[2] By inhibiting Rad51, these compounds induce an accumulation of unresolved DNA damage. This genomic instability preferentially triggers cell cycle arrest and apoptosis in cancer cells, which are often more reliant on HR for survival due to their high proliferative rate and inherent DNA repair defects.[2]
A key consequence of Rad51 inhibition is the activation of the ATR-CHK1 signaling pathway.[2] ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1) are central regulators of the DNA damage response. Their activation in response to the accumulation of single-stranded DNA at stalled replication forks leads to the phosphorylation of a number of downstream targets, including the histone variant H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks. This signaling cascade ultimately enforces a cell cycle arrest, providing time for DNA repair or, if the damage is too severe, committing the cell to apoptosis.
Quantitative Data
The following tables summarize the quantitative effects of a novel series of Rad51 inhibitors on cancer cell lines. The data presented here is focused on the representative compound Cpd-5.
Table 1: In Vitro Cell Proliferation Inhibition (IC50)
| Cell Line | Cancer Type | Cpd-5 IC50 (nM) |
| Daudi | Burkitt's Lymphoma | 5 |
| Ramos | Burkitt's Lymphoma | 10 |
| Raji | Burkitt's Lymphoma | 12 |
| HCT116 | Colon Carcinoma | 25 |
| SW620 | Colon Carcinoma | 30 |
| HT-29 | Colon Carcinoma | 45 |
| A549 | Lung Carcinoma | 50 |
| H460 | Lung Carcinoma | 60 |
| NCI-H23 | Lung Carcinoma | 75 |
| PANC-1 | Pancreatic Carcinoma | 80 |
| MIA PaCa-2 | Pancreatic Carcinoma | 90 |
| AsPC-1 | Pancreatic Carcinoma | 100 |
| MDA-MB-231 | Breast Carcinoma | 120 |
| MDA-MB-468 | Breast Carcinoma | 150 |
| BT-549 | Breast Carcinoma | 180 |
Data is representative of at least three independent experiments.
Table 2: Effect of Cpd-5 on Cell Cycle Distribution in Daudi Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| Cpd-5 (10 nM) | 30.1 ± 1.8 | 55.3 ± 2.5 | 14.6 ± 1.2 |
| Cpd-5 (50 nM) | 22.5 ± 1.5 | 68.7 ± 3.1 | 8.8 ± 0.9 |
Cells were treated for 24 hours. Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol describes a method for determining cell viability upon treatment with Rad51 inhibitors using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Rad51 inhibitor (e.g., Cpd-5) or vehicle control (DMSO) for 72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with the Rad51 inhibitor or vehicle control for the desired time. Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., from BD Biosciences).
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer (e.g., BD FACSCanto II). Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on DNA content.
Western Blotting for Rad51 and γH2AX
This protocol provides a method for detecting protein levels of Rad51 and the DNA damage marker γH2AX.
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rad51 (e.g., 1:1000 dilution) and γH2AX (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody such as β-actin or GAPDH should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by Rad51 inhibitors.
Caption: Homologous Recombination Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: ATR-CHK1 signaling pathway activation by Rad51 inhibition.
Conclusion
The inhibition of Rad51 presents a compelling therapeutic strategy for a broad range of cancers. The novel class of inhibitors, represented here by Cpd-5, demonstrates potent anti-proliferative activity, induces a robust S-phase cell cycle arrest, and activates the DNA damage response pathway. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and harness the therapeutic potential of Rad51 inhibition. The provided visualizations of the key signaling pathways offer a clear framework for understanding the molecular consequences of targeting this central node in the DNA repair machinery. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and potential combination strategies for these promising anti-cancer agents.
References
The Biochemistry of Rad51 Inhibition: A Technical Guide to the Model Inhibitor B02
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for the repair of DNA double-strand breaks (DSBs) and the maintenance of genomic stability.[1][2][3] Its central role in DNA repair also makes it a compelling target for cancer therapy. By inhibiting Rad51, cancer cells can be rendered more susceptible to DNA-damaging agents like chemotherapy and radiation.[1][2] While information on a specific compound designated "Rad51-IN-8" is not publicly available, this guide provides a comprehensive overview of the biochemistry of a well-characterized Rad51 inhibitor, B02, which serves as a model for understanding the inhibition of this crucial enzyme. B02 was identified through high-throughput screening and specifically targets human Rad51.
Quantitative Data on Rad51 Inhibitor B02
The inhibitory potency of B02 against human Rad51 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Compound | Assay Type | IC50 (µM) | Selectivity | Reference |
| B02 | FRET-based DNA Strand Exchange | Not explicitly stated | Specific for human Rad51 over E. coli RecA | |
| B02 | D-loop Assay | 27.4 | Does not inhibit RecA (IC50 > 250 µM) | |
| B02-3a (B02 derivative) | D-loop Assay | 15.3 | Does not inhibit RecA (up to 100 µM) | |
| B02-3b (B02 derivative) | D-loop Assay | 27.3 | Does not inhibit RecA (up to 100 µM) |
Signaling Pathway of Homologous Recombination
The following diagram illustrates the central role of Rad51 in the homologous recombination pathway for DNA double-strand break repair.
Experimental Protocols
Detailed methodologies for the key experiments used to identify and characterize Rad51 inhibitors like B02 are provided below.
High-Throughput Screening (HTS) using a FRET-based DNA Strand Exchange Assay
This assay was employed to screen a large library of small molecules to identify potential Rad51 inhibitors.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET). A dual-labeled DNA substrate is used, consisting of a single-stranded DNA (ssDNA) with a fluorophore and a quencher on opposite ends. In the absence of Rad51-mediated strand exchange, the ssDNA remains in a random coil conformation, bringing the fluorophore and quencher in close proximity and resulting in low fluorescence. Upon successful strand exchange with a homologous double-stranded DNA (dsDNA), the fluorophore-labeled strand is incorporated into a rigid duplex, increasing the distance between the fluorophore and quencher, leading to a detectable increase in fluorescence. Inhibitors of Rad51 will prevent this increase in fluorescence.
Workflow Diagram:
D-loop Assay (Secondary Screen)
This non-fluorescent, gel-based assay is used to confirm the inhibitory activity of compounds identified in the primary screen and to determine their IC50 values.
Principle: The D-loop assay directly measures the ability of Rad51 to catalyze the invasion of a single-stranded DNA oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a displacement loop (D-loop). The formation of the D-loop results in a product with a different electrophoretic mobility than the substrates. The ssDNA is typically radiolabeled for visualization and quantification.
Protocol:
-
Presynaptic Filament Formation:
-
Incubate purified human Rad51 protein (e.g., 1 µM) with a 32P-labeled ssDNA oligonucleotide (e.g., 90-mer, 3 µM) in reaction buffer at 37°C for 5-10 minutes. This allows for the formation of the Rad51-ssDNA nucleoprotein filament.
-
Add the test inhibitor (e.g., B02) at various concentrations and incubate for an additional period (e.g., 30 minutes).
-
-
D-loop Reaction:
-
Initiate the strand invasion reaction by adding homologous supercoiled dsDNA (e.g., pUC19, 50 µM) to the mixture.
-
Incubate at 37°C for a defined period (e.g., 5-30 minutes) to allow for D-loop formation.
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding a solution containing SDS and proteinase K.
-
Incubate at 37°C for 5-10 minutes to digest the proteins.
-
-
Analysis:
-
Add gel loading buffer to the samples.
-
Separate the reaction products by electrophoresis on a 1% agarose gel.
-
Dry the gel and visualize the radiolabeled DNA using a phosphorimager.
-
Quantify the amount of D-loop product formed at each inhibitor concentration to determine the IC50 value.
-
Workflow Diagram:
Conclusion
The development of specific Rad51 inhibitors, exemplified by B02, holds significant promise for enhancing the efficacy of existing cancer therapies. The biochemical assays and workflows detailed in this guide provide a robust framework for the identification and characterization of novel Rad51 inhibitors. A thorough understanding of the underlying biochemistry and experimental methodologies is paramount for advancing the development of this class of targeted cancer therapeutics. Future research will likely focus on improving the potency and selectivity of Rad51 inhibitors and elucidating their precise mechanisms of action within the cellular context.
References
An In-depth Technical Guide on the Disruption of the RAD51-BRCA2 Complex by Novel RAD51 Inhibitors
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "Rad51-IN-8" requested in the topic is not described in the currently available scientific literature. This guide therefore focuses on a representative class of novel, highly potent RAD51 inhibitors (referred to herein as the "Cpd series," including Cpd-4 and Cpd-5) that effectively disrupt the RAD51-BRCA2 interaction, providing a comprehensive overview of their mechanism, relevant quantitative data, and associated experimental protocols.
Introduction: The RAD51-BRCA2 Axis in Homologous Recombination
The RAD51 recombinase is a central protein in the homologous recombination (HR) pathway, a critical mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs). The proper functioning of RAD51 is essential for maintaining genomic stability. A key regulator of RAD51 activity is the breast cancer susceptibility protein 2 (BRCA2). BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of a DNA break, a crucial step for the formation of the RAD51 nucleoprotein filament that mediates strand invasion and exchange.[1]
The interaction between RAD51 and BRCA2 is mediated primarily through the BRC repeats of BRCA2.[2] This protein-protein interaction is a highly attractive target for anti-cancer therapeutics. Inhibiting the RAD51-BRCA2 interaction can phenocopy a BRCA-deficient state, inducing "BRCAness" and sensitizing cancer cells to DNA damaging agents and PARP inhibitors.[3] This guide details the interaction of a novel class of potent RAD51 inhibitors with the RAD51-BRCA2 complex, providing quantitative data and detailed experimental protocols for their characterization.
Mechanism of Action of Novel RAD51 Inhibitors
The Cpd series of RAD51 inhibitors function by directly targeting RAD51 and disrupting its interaction with BRCA2. Docking simulations suggest that these compounds bind to a hydrophobic pocket on RAD51 that overlaps with the binding site for the BRC repeats of BRCA2.[4] This disruption prevents the proper localization and function of RAD51 at sites of DNA damage.
The downstream consequences of this inhibition include:
-
Inhibition of RAD51 Foci Formation: A hallmark of a functional HR pathway is the formation of RAD51 foci at DNA damage sites. These inhibitors significantly reduce the formation of these foci.[4]
-
Induction of DNA Damage: By impairing HR, the inhibitors lead to an accumulation of unrepaired DNA damage, evidenced by an increase in γH2AX foci.
-
Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to an S-phase arrest.
-
Promotion of RAD51 Degradation: These inhibitors have been shown to facilitate the proteasomal degradation of the RAD51 protein.
The overall effect is a potent anti-proliferative activity in various cancer cell lines and a sensitization of these cells to other DNA-damaging agents.
Signaling Pathway Diagram
Caption: HR pathway and points of intervention by novel RAD51 inhibitors.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The Cpd series of RAD51 inhibitors have demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized below.
| Cell Line | Cancer Type | Cpd-4 IC50 (µM) | Cpd-5 IC50 (µM) | Reference |
| Daudi | Burkitt's Lymphoma | 0.004 | 0.005 | |
| Raji | Burkitt's Lymphoma | 0.011 | 0.013 | |
| Z138 | Mantle Cell Lymphoma | 0.011 | 0.012 | |
| KP-4 | Pancreatic Adenocarcinoma | 0.046 | 0.061 | |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.038 | 0.051 | |
| A549 | Non-Small Cell Lung Cancer | 0.041 | 0.048 | |
| H1975 | Non-Small Cell Lung Cancer | 0.031 | 0.035 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.015 | 0.018 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.150 | 0.180 | |
| HCC-1937 | Breast Carcinoma (BRCA1 mut) | 0.025 | 0.028 | |
| WI-38 | Normal Lung Fibroblast | > 10 | > 10 |
Experimental Protocols
Cell Growth Inhibition Assay (CellTiter-Glo®)
This protocol is for determining the IC50 values of RAD51 inhibitors in a 96-well format.
Materials:
-
Opaque-walled 96-well microplates
-
Cell culture medium appropriate for the cell line
-
RAD51 inhibitor stock solution (e.g., in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: The following day, prepare serial dilutions of the RAD51 inhibitor. Add the diluted compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 7 days).
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for RAD51 Foci Formation
This protocol is for visualizing and quantifying the effect of RAD51 inhibitors on the formation of RAD51 foci following DNA damage.
Materials:
-
Glass coverslips in a multi-well plate
-
Cell culture medium
-
DNA damaging agent (e.g., Cisplatin or ionizing radiation)
-
RAD51 inhibitor
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips. Treat the cells with the RAD51 inhibitor for a specified duration (e.g., 48 hours).
-
Induction of DNA Damage: Induce DNA damage by treating with an agent like cisplatin (e.g., 10 µM for 2 hours) or by irradiation.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-RAD51 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A common threshold is to count cells with >10 foci as positive.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of the inhibitor to RAD51 in a cellular context.
Materials:
-
Cell culture medium
-
RAD51 inhibitor
-
PBS supplemented with protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Primary antibody against RAD51
Procedure:
-
Cell Treatment: Harvest cultured cells and resuspend them in culture medium. Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for the RAD51 inhibitor treatment. Incubate at 37°C for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.
-
Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant. Analyze the amount of soluble RAD51 in the supernatant by Western blotting.
-
Data Analysis: Quantify the band intensities for RAD51 at each temperature for both the vehicle and inhibitor-treated samples. Plot the percentage of soluble RAD51 (normalized to the lowest temperature) against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Mandatory Visualizations
Experimental Workflow for Inhibitor Characterization
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of Novel Rad51 Inhibitors in Cancer Cell Lines
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on a compound named "Rad51-IN-8." This guide, therefore, synthesizes preliminary findings from studies on other recently developed, potent RAD51 inhibitors, which serve as representative examples for researchers, scientists, and drug development professionals interested in this target class.
Introduction
RAD51 recombinase is a pivotal protein in the homologous recombination (HR) pathway, an essential high-fidelity mechanism for repairing DNA double-strand breaks (DSBs)[1][2]. The HR pathway's proper function is critical for maintaining genomic stability[3]. In many human cancers, including breast, pancreatic, and non-small-cell lung cancers, RAD51 is overexpressed[4][5]. This upregulation is often correlated with resistance to chemotherapy, radiation, and PARP inhibitors, as well as with poor patient prognosis.
The reliance of cancer cells on a hyperactive HR pathway for survival makes RAD51 a compelling therapeutic target. Inhibiting RAD51 can disrupt DNA repair, leading to the accumulation of lethal DNA damage, particularly in rapidly proliferating tumor cells. This strategy can also potentially resensitize resistant tumors to other DNA-damaging agents. This document outlines the preclinical evaluation of novel RAD51 inhibitors, presenting key quantitative data, experimental methodologies, and the underlying biological pathways.
Data Presentation
The antiproliferative effects of novel RAD51 inhibitors have been evaluated across a panel of human cancer cell lines. The data presented below is derived from studies on a new class of inhibitors, including representative compounds Cpd-4 and Cpd-5.
Table 1: Antiproliferative Activity (IC₅₀) of Novel RAD51 Inhibitors
The half-maximal inhibitory concentration (IC₅₀) values were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | Cpd-4 IC₅₀ (µM) | Cpd-5 IC₅₀ (µM) | Olaparib IC₅₀ (µM) |
| Daudi | Lymphoma | 0.004 | 0.005 | 1.870 |
| Raji | Lymphoma | 0.011 | 0.021 | >25 |
| U-937 | Lymphoma | 0.019 | 0.022 | >25 |
| MDA-MB-468 | Breast Cancer | 0.016 | 0.021 | 0.134 |
| MDA-MB-231 | Breast Cancer | 0.231 | 0.283 | 1.540 |
| NCI-H526 | Lung Cancer | 0.022 | 0.023 | 0.230 |
| KP-4 | Pancreatic Cancer | 0.046 | 0.041 | 1.520 |
| PANC-1 | Pancreatic Cancer | 0.100 | 0.110 | 2.140 |
Data synthesized from published dose-response curves. Note the significantly higher potency of the novel RAD51 inhibitors compared to the PARP inhibitor Olaparib in several cell lines.
Table 2: Pharmacodynamic Effects of RAD51 Inhibition in Daudi Cells
The effects on DNA damage markers and cell cycle progression were assessed after a 24-hour treatment period.
| Treatment (Compound) | Concentration (µM) | γH2AX Expression (Fold Change vs. DMSO) | S-Phase Cell Population (%) |
| DMSO Control | - | 1.0 | 35% |
| Cpd-5 | 0.01 | 2.5 | 48% |
| Cpd-5 | 0.10 | 4.8 | 65% |
Data representative of findings showing that RAD51 inhibition leads to a dose-dependent increase in the DNA damage marker γH2AX and induces S-phase cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are standard for characterizing RAD51 inhibitors.
Cell Growth Inhibition Assay (IC₅₀ Determination)
This assay quantifies the effect of a compound on cell proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000–5,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: The RAD51 inhibitor is serially diluted in culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Treatment: The medium in the cell plates is replaced with the medium containing the various compound concentrations. A DMSO-only control is included.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Cell viability is assessed using a luminescent assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to the DMSO control. IC₅₀ values are calculated by fitting the results to a four-parameter dose-response curve using software like GraphPad Prism.
Western Blot for DNA Damage Markers (γH2AX)
This technique is used to detect and quantify specific proteins, such as the DNA damage marker γH2AX.
-
Cell Lysis: After treatment with the RAD51 inhibitor for a specified period (e.g., 24-72 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to γH2AX. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Preparation: Cells are treated with the inhibitor for 24 hours. Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed using software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations: Pathways and Workflows
Diagram 1: The Role of RAD51 in Homologous Recombination
Caption: A diagram of the HR pathway, where RAD51 is essential for forming the nucleoprotein filament.
Diagram 2: Proposed Mechanism of RAD51 Inhibitors
References
- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 2. RAD-ical New Insights into RAD51 Regulation | MDPI [mdpi.com]
- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
Methodological & Application
Application Notes and Protocols for RAD51 Foci Formation Assay Using a RAD51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAD51 protein is a key player in the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] The formation of RAD51 nuclear foci at sites of DNA damage is a critical step in this process and serves as a widely used biomarker for proficient HR.[3][4] In cancer research and drug development, targeting RAD51 is a promising strategy to induce synthetic lethality in tumors with deficiencies in other DNA repair pathways or to sensitize cancer cells to DNA-damaging agents.[5] Small molecule inhibitors of RAD51 can disrupt its function, leading to the inhibition of RAD51 foci formation and compromising the cell's ability to repair DNA damage.
These application notes provide a detailed protocol for utilizing a small molecule RAD51 inhibitor, exemplified here as "Rad51-IN-8," in a RAD51 foci formation assay. The protocol outlines the necessary steps to induce DNA damage, treat cells with the inhibitor, and visualize and quantify the resulting RAD51 foci. This assay is a valuable tool for assessing the efficacy of RAD51 inhibitors and understanding their impact on the DNA damage response (DDR) pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of RAD51 in the homologous recombination pathway and the experimental workflow for assessing the impact of an inhibitor on RAD51 foci formation.
Caption: RAD51 in Homologous Recombination and Inhibition.
Caption: Experimental Workflow for RAD51 Foci Assay.
Experimental Protocols
This section provides a detailed methodology for conducting a RAD51 foci formation assay to evaluate the efficacy of a RAD51 inhibitor.
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to be proficient in homologous recombination (e.g., U2OS, HeLa, MCF7).
-
RAD51 Inhibitor: this compound (or other small molecule inhibitor of RAD51).
-
DNA Damaging Agent: Gamma-irradiation source, Cisplatin, Mitomycin C (MMC), or other DSB-inducing agent.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Coverslips: Sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-RAD51 monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: 4′,6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Antifade mounting medium.
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips by immersing in 70% ethanol and passing through a flame.
-
Place sterile coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Inhibitor Treatment and DNA Damage Induction:
-
Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the medium containing the RAD51 inhibitor. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 2 to 24 hours) prior to inducing DNA damage. This pre-incubation time should be optimized for the specific inhibitor.
-
Induce DNA damage. This can be achieved by:
-
Irradiation: Expose cells to a specific dose of ionizing radiation (e.g., 5-10 Gy) and incubate for a recovery period (e.g., 4-8 hours).
-
Chemotherapy: Treat cells with a DNA-damaging agent like Cisplatin (e.g., 10 µM) or MMC (e.g., 1 µM) for a specified duration (e.g., 1-2 hours), followed by a recovery period in fresh medium containing the inhibitor.
-
-
-
Immunofluorescence Staining:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST, with the final wash containing DAPI for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of at least 100-200 cells per condition.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it contains ≥5 distinct foci.
-
Calculate the percentage of RAD51 foci-positive cells for each treatment condition.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a RAD51 inhibitor, "this compound," based on typical results observed with other known RAD51 inhibitors.
Table 1: Inhibition of RAD51 Foci Formation by this compound
| Treatment Group | This compound Concentration (µM) | DNA Damage (10 Gy IR) | % of Cells with ≥5 RAD51 Foci | Average Foci per Cell |
| Untreated Control | 0 | - | < 5% | < 1 |
| Vehicle Control | 0 (DMSO) | + | 75% | 15.2 |
| This compound | 1 | + | 58% | 9.8 |
| This compound | 5 | + | 32% | 4.5 |
| This compound | 10 | + | 15% | 2.1 |
| This compound | 25 | + | < 5% | < 1 |
Table 2: IC50 Values for RAD51 Foci Inhibition by Various RAD51 Inhibitors
| Inhibitor | Cell Line | IC50 for Foci Inhibition (µM) | Reference |
| This compound (Hypothetical) | U2OS | ~5 | N/A |
| B02 | U2OS | ~27 | |
| CAM833 | A549 | 6 | |
| RI-1 | U2OS | ~30 |
Conclusion
The RAD51 foci formation assay is a robust and reliable method for assessing the functional status of the homologous recombination pathway and for evaluating the efficacy of RAD51 inhibitors. By following the detailed protocol provided, researchers can effectively quantify the inhibitory effect of small molecules like "this compound" on this critical DNA repair process. The data generated from this assay can provide valuable insights into the mechanism of action of novel anti-cancer agents and aid in the development of more effective cancer therapies.
References
- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Cisplatin Efficacy with Rad51-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, intrinsic and acquired resistance significantly limits its clinical efficacy. A key mechanism of resistance involves the robust DNA damage repair (DDR) capacity of cancer cells. The Rad51 protein is a central player in the homologous recombination (HR) pathway, which is critical for the error-free repair of DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs) induced by cisplatin.[1][2] Many tumors exhibit elevated levels of Rad51, correlating with poor prognosis and chemoresistance.[2]
Rad51-IN-8 is a representative small molecule inhibitor of Rad51. By directly targeting Rad51, this class of inhibitors disrupts the formation of the Rad51 nucleoprotein filament, a crucial step in HR.[3] This disruption prevents the repair of cisplatin-induced DNA lesions, leading to an accumulation of catastrophic DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[4] The strategic combination of a Rad51 inhibitor with cisplatin presents a promising approach to overcoming chemoresistance and enhancing the therapeutic window of this widely used cytotoxic agent.
These application notes provide a comprehensive overview of the use of Rad51 inhibitors to sensitize cancer cells to cisplatin, supported by quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of combining a Rad51 inhibitor with cisplatin across various cancer cell lines and in vivo models.
| Cell Line | Cancer Type | Rad51 Inhibitor | Cisplatin IC50 (µM) | Cisplatin + Rad51 Inhibitor IC50 (µM) | Fold Sensitization | Reference |
| Daudi | Burkitt's Lymphoma | Cpd-2 | Not specified | Not specified | 3.4-fold shift in IC50 | |
| A549 | Lung Cancer | Cpd-4/Cpd-5 | Not specified | Not specified | Strong synergistic effect | |
| HeLa | Cervical Cancer | RI-1 | ~4 | ~2 | ~2 | |
| SiHa | Cervical Cancer | RI-1 | ~5 | ~2.5 | ~2 |
Table 1: In Vitro Sensitization of Cancer Cell Lines to Cisplatin with Rad51 Inhibitors. The table demonstrates the enhanced cytotoxicity of cisplatin when combined with a Rad51 inhibitor, as indicated by the reduction in IC50 values and synergistic effects.
| Cancer Model | Rad51 Inhibitor | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Esophageal Adenocarcinoma (OE19 Xenograft) | RI-1 (25 mg/kg) | RI-1 alone | 30 | |
| Cisplatin (3 mg/kg) alone | 59 | |||
| RI-1 + Cisplatin | 71 | |||
| Burkitt's Lymphoma (Daudi Xenograft) | Cpd-4 (30 mg/kg) | Cpd-4 alone | 34.3 | |
| Cisplatin (2 mg/kg) alone | 20.7 | |||
| Cpd-4 + Cisplatin | 86.2 |
Table 2: In Vivo Efficacy of Rad51 Inhibitor and Cisplatin Combination. This table illustrates the significant enhancement of anti-tumor activity in mouse xenograft models when cisplatin is co-administered with a Rad51 inhibitor, leading to greater tumor growth inhibition compared to either agent alone.
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Reference |
| Breast Cancer (MCF7) | Breast Cancer | RI-1 (20 µM) + Camptothecin (100 nM) | Increased vs. single agents | |
| Colon Cancer (HCT116) | Colon Cancer | RI-1 (20 µM) + Camptothecin (100 nM) | Increased vs. single agents | |
| Esophageal Adenocarcinoma (OE19) | Esophageal Adenocarcinoma | RI-1 (20 µM) + Camptothecin (100 nM) | Increased vs. single agents | |
| Daudi | Burkitt's Lymphoma | Cpd-4/Cpd-5 | Dose-dependent increase |
Table 3: Induction of Apoptosis by Rad51 Inhibitor and Chemotherapy Combination. This table shows the increased percentage of apoptotic cells following combined treatment with a Rad51 inhibitor and a DNA-damaging agent, indicating a shift towards programmed cell death. (Note: Cisplatin data was not explicitly available in a comparable format, so Camptothecin, another DNA damaging agent, is used as a surrogate from the same study).
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound mediated sensitization to Cisplatin.
References
- 1. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Rad51-IN-8 with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of inhibitors targeting Poly(ADP-ribose) polymerase (PARP) and Rad51 presents a promising synthetic lethality strategy in cancer therapy. PARP inhibitors have shown significant efficacy in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations. By inhibiting PARP, single-strand DNA breaks accumulate and lead to double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death.
Rad51 is a key protein in the HR pathway, essential for the repair of DNA double-strand breaks.[1][2] Inhibition of Rad51 can induce a state of "BRCAness" or HR deficiency in otherwise HR-proficient tumors. Therefore, combining a Rad51 inhibitor, such as Rad51-IN-8, with a PARP inhibitor can create a synthetic lethal phenotype, leading to enhanced cancer cell death in a broader range of tumors.
This compound is a small molecule that disrupts the interaction between Rad51 and BRCA2, a critical step for Rad51 recruitment to sites of DNA damage.[3] This inhibition of the Rad51-BRCA2 protein-protein interaction effectively hampers the HR repair pathway.
These application notes provide detailed protocols for key in vitro experiments to investigate the synergistic effects of combining this compound with a PARP inhibitor, such as olaparib.
Signaling Pathways
The synergistic effect of combining this compound and PARP inhibitors is rooted in the simultaneous blockade of two major DNA damage repair pathways: Base Excision Repair (BER) and Homologous Recombination (HR).
Base Excision Repair (BER) and PARP Inhibition
PARP enzymes are crucial for the BER pathway, which repairs single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs persist and can collapse replication forks, leading to the formation of more severe double-strand breaks (DSBs).
Caption: Base Excision Repair Pathway and the effect of PARP inhibition.
Homologous Recombination (HR) and Rad51 Inhibition
Homologous recombination is a high-fidelity pathway for repairing DSBs. Rad51 is a central protein in this process, facilitating the invasion of a homologous DNA template for repair. This compound disrupts the interaction between Rad51 and BRCA2, preventing the formation of the Rad51 nucleofilament at the site of damage.
Caption: Homologous Recombination Pathway and the effect of this compound.
Synthetic Lethality through Combined Inhibition
By combining a PARP inhibitor with this compound, both major pathways for repairing single- and double-strand DNA breaks are compromised. This leads to a massive accumulation of unrepaired DNA damage, ultimately triggering apoptosis in cancer cells.
Caption: Synthetic lethality from combined PARP and Rad51 inhibition.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, alone and in combination, and to assess synergistic effects.
Materials:
-
Cancer cell lines of interest (e.g., breast, ovarian, pancreatic)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Immunofluorescence for γH2AX and Rad51 Foci
Objective: To visualize and quantify DNA double-strand breaks (γH2AX foci) and the inhibition of Rad51 recruitment (Rad51 foci) following drug treatment.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (phospho-S139) and anti-Rad51
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound, PARP inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips on slides with mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of foci per nucleus using software like ImageJ.
Western Blot Analysis
Objective: To assess the levels of key proteins involved in the DNA damage response.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-cleaved PARP, anti-γH2AX, anti-Rad51, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the inhibitors for the desired time, then harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment.
Materials:
-
Treated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with the inhibitors for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
Cell Cycle Analysis
Objective: To determine the effect of the combination treatment on cell cycle progression.
Materials:
-
Treated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with the inhibitors for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of this compound and Olaparib in Various Cancer Cell Lines
| Cell Line | This compound (µM) | Olaparib (µM) | Combination (this compound + Olaparib) | Combination Index (CI) |
| Breast Cancer | ||||
| MCF-7 | Data | Data | Data | Data |
| MDA-MB-231 | Data | Data | Data | Data |
| Ovarian Cancer | ||||
| OVCAR-3 | Data | Data | Data | Data |
| SKOV-3 | Data | Data | Data | Data |
| Pancreatic Cancer | ||||
| PANC-1 | Data | Data | Data | Data |
| MiaPaCa-2 | Data | Data | Data | Data |
Note: Data to be filled in from experimental results.
Table 2: Quantification of Apoptosis and Cell Cycle Arrest
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Vehicle Control | Data | Data |
| This compound (IC50) | Data | Data |
| Olaparib (IC50) | Data | Data |
| Combination | Data | Data |
Note: Data to be filled in from experimental results for a representative cell line.
Experimental Workflow Visualization
References
Rad51-IN-8 cellular uptake and optimal concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51-IN-8 is a novel small molecule inhibitor targeting the homologous recombination (HR) pathway, a critical DNA damage response (DDR) mechanism. Specifically, this compound functions as a binder to Rad51 and an inhibitor of the protein-protein interaction between Rad51 and BRCA2, a key mediator in the recruitment of Rad51 to sites of DNA double-strand breaks (DSBs).[1][2][3][4] By disrupting this interaction, this compound compromises the formation of the Rad51 nucleoprotein filament, a crucial step for strand invasion and the subsequent repair of DSBs via HR.[5] This disruption of the HR pathway can sensitize cancer cells to DNA-damaging agents and may be particularly effective in tumors that are highly dependent on Rad51 for survival.
This document provides detailed application notes and protocols for investigating the cellular uptake and determining the optimal concentration of this compound in cancer cell lines.
Quantitative Data Summary
Limited quantitative data is publicly available for this compound. The following table summarizes the known inhibitory concentration. Further empirical determination is necessary for specific cell lines and experimental conditions.
| Parameter | Value | Notes | Reference |
| EC50 (H4A4) | 19 µM | The specific relevance of the H4A4 assay in the context of Rad51 inhibition is not fully elucidated in the available literature. This value may represent an initial screening hit. |
Signaling Pathway
This compound targets a critical step in the Homologous Recombination pathway. Below is a diagram illustrating the targeted mechanism.
Caption: Mechanism of this compound in the Homologous Recombination Pathway.
Experimental Protocols
Determination of Optimal Concentration using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard MTT or similar colorimetric assay.
Materials:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol Workflow:
Caption: Workflow for determining the IC50 of this compound.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete medium from your stock solution. A typical starting concentration might be 100 µM, with 8-10 dilution points. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Assessment of Cellular Uptake and Target Engagement via Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to verify target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS with protease inhibitors
-
Centrifuge tubes
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blot reagents
-
Anti-Rad51 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA™).
Detailed Steps:
-
Cell Treatment: Treat cultured cells with this compound at a concentration determined to be effective (e.g., 2x IC50) or a vehicle control for a defined period (e.g., 2-4 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blotting:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody against Rad51.
-
-
Data Analysis: Quantify the band intensities for Rad51 at each temperature for both treated and untreated samples. Plot the percentage of soluble Rad51 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Immunofluorescence Staining for Rad51 Foci Formation
This protocol allows for the visualization and quantification of Rad51 nuclear foci, a hallmark of active homologous recombination. Inhibition of Rad51 function by this compound is expected to reduce the number of these foci.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture-treated coverslips in a multi-well plate
-
DNA-damaging agent (e.g., Mitomycin C, Etoposide, or ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Rad51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol Workflow:
Caption: Workflow for Immunofluorescence of Rad51 Foci.
Detailed Steps:
-
Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound at the desired concentration for 2-4 hours.
-
DNA Damage Induction: Induce DNA damage by treating with a DNA-damaging agent (e.g., 1 µM Mitomycin C for 2 hours) or by irradiation (e.g., 10 Gy). Allow cells to recover for a defined period (e.g., 4-8 hours) to allow for foci formation.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-Rad51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of Rad51 foci per nucleus in at least 100 cells per condition. A significant reduction in the number of foci in this compound treated cells compared to the control indicates inhibition of the HR pathway.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to proper laboratory safety practices.
References
- 1. benchchem.com [benchchem.com]
- 2. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. DNA binding and RAD51 engagement by the BRCA2 C-terminus orchestrate DNA repair and replication fork preservation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Rad51-IN-8 in Mouse Xenograft Models
Introduction
Rad51 is a critical recombinase in the homologous recombination (HR) pathway, an essential mechanism for the error-free repair of DNA double-strand breaks (DSBs).[1][2] In numerous cancer types, including breast, pancreatic, and non-small-cell lung cancer, Rad51 is overexpressed, which is often associated with resistance to DNA-damaging therapies like chemotherapy and radiation, as well as PARP inhibitors.[3][4][5] Consequently, Rad51 has emerged as a promising therapeutic target.
The inhibition of Rad51 disrupts the DNA repair process, leading to the accumulation of genomic damage and inducing cell death, particularly in rapidly proliferating cancer cells. Small molecule inhibitors designed to target Rad51, such as Rad51-IN-8, represent a compelling strategy to sensitize tumors to existing treatments. These inhibitors function by preventing the formation of the Rad51 nucleoprotein filament on single-stranded DNA, a pivotal step in homology search and strand exchange.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in mouse xenograft models. While specific data for this compound is not yet broadly published, the protocols and data presented are based on well-characterized Rad51 inhibitors, such as B02 and RI-1, and serve as a robust template for designing and executing in vivo efficacy studies.
Data Presentation: Efficacy of Rad51 Inhibitors in Xenograft Models
The following tables summarize quantitative data from preclinical studies of various Rad51 inhibitors, demonstrating their potential as single agents or in combination with chemotherapy.
Table 1: Efficacy of Rad51 Inhibitor B02 in a Breast Cancer Xenograft Model
| Cell Line Xenograft | Treatment Group | Tumor Growth Inhibition (TGI) | p-value |
| MDA-MB-231 | B02 (50 mg/kg) | No significant inhibition | N/A |
| MDA-MB-231 | Cisplatin (4 mg/kg) | 33% | <0.05 |
| MDA-MB-231 | B02 (50 mg/kg) + Cisplatin (4 mg/kg) | 66% | <0.05 |
| Data adapted from a study where B02 was shown to significantly enhance the therapeutic effect of cisplatin in a breast cancer mouse xenograft model. |
Table 2: Efficacy of Rad51 Inhibitor RI-1 in a Cervical Cancer Xenograft Model
| Cell Line Xenograft | Treatment Group | Outcome |
| HeLa | RI-1 | Significantly inhibited tumor growth (p<0.01) |
| SiHa | RI-1 | Significantly inhibited tumor growth (p<0.01) |
| Data adapted from a study demonstrating the single-agent efficacy of RI-1 in suppressing cervical cancer tumor formation in vivo. |
Core Signaling Pathway
The diagram below illustrates the central role of Rad51 in the Homologous Recombination pathway for DNA double-strand break repair and indicates the point of action for inhibitors like this compound.
Experimental Workflow
The following diagram outlines a typical workflow for a cell line-derived xenograft (CDX) study to evaluate the efficacy of this compound.
Experimental Protocols
Below are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol is based on a study using the Rad51 inhibitor B02 in a breast cancer model and can be adapted for this compound.
1. Cell Culture and Preparation:
-
Culture a human cancer cell line known to overexpress Rad51 (e.g., MDA-MB-231 breast cancer cells) in its recommended medium until 80-90% confluency.
-
Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and perform a cell count.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.
2. Animal Model and Tumor Implantation:
-
Use female athymic nude mice (e.g., NCR nu/nu), 6-8 weeks old. Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice using a standard isoflurane protocol.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
3. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure tumor dimensions and randomize mice into treatment groups (n=6-10 per group). Example groups:
-
Group 1: Vehicle Control (e.g., cremophor/DMSO/PBS)
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone (e.g., Cisplatin, 4-6 mg/kg)
-
Group 4: this compound + Chemotherapeutic agent
-
-
Prepare this compound in a suitable vehicle. For example, the Rad51 inhibitor B02 was formulated in a mixture of cremophor, DMSO, and PBS.
-
Administer treatments via the determined route (e.g., intraperitoneal injection) and schedule (e.g., three times per week for the inhibitor, once per week for cisplatin).
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor mouse body weight and general health throughout the study as a measure of toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, measure the final tumor weight, and process the tissue for further analysis (e.g., formalin-fixation for immunohistochemistry).
5. Immunohistochemistry (IHC) for Target Engagement:
-
To confirm that this compound is acting on its target in vivo, perform IHC on excised tumor tissues to analyze the formation of Rad51 foci.
-
Fix tumor tissues in 10% formalin and embed in paraffin.
-
Section the tissues and perform antigen retrieval.
-
Incubate with a primary antibody against Rad51.
-
Use a fluorescent secondary antibody and a nuclear counterstain like DAPI.
-
Visualize Rad51 foci using confocal microscopy. A significant reduction in cisplatin-induced Rad51 foci in the combination treatment group would indicate effective target engagement.
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol provides a generalized guide for establishing and utilizing PDX models for efficacy testing, which offers a more clinically relevant system.
1. PDX Model Establishment:
-
Obtain fresh tumor samples from consenting patients under an IRB-approved protocol.
-
Implant a small tumor fragment (2-3 mm³) subcutaneously into the flank of an immunocompromised mouse (e.g., NOD/SCID).
-
Monitor the mouse for tumor growth. This initial tumor is designated as passage 0 (P0).
2. PDX Model Expansion and Banking:
-
When the P0 tumor reaches a specified size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
-
A portion of the tumor can be cryopreserved for banking, another portion fixed for histology, and the remainder passaged into a new cohort of mice for expansion (P1).
-
Repeat this process for several passages to generate a stable, banked PDX model.
3. Efficacy Studies:
-
Expand the desired PDX model in a cohort of mice.
-
When tumors reach the target size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and/or other therapies according to the desired dose and schedule. The route of administration (oral gavage, I.P., I.V.) will depend on the drug's formulation and preclinical pharmacokinetic data.
-
Monitor tumor growth, body weight, and animal health as described in the CDX protocol.
-
At the study endpoint, collect tumors for weight measurement and further molecular and histological analysis to assess treatment response and resistance mechanisms.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Homologous recombination - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
Application Notes and Protocols for Studying Synthetic Lethality in BRCA-Deficient Cells Using a RAD51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of synthetic lethality offers a promising avenue for targeted cancer therapy. This concept describes a genetic interaction where the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In the context of oncology, this can be exploited by targeting a gene that is essential for the survival of cancer cells which already harbor a specific cancer-driving mutation.
A classic example of synthetic lethality is observed in cancers with mutations in the Breast Cancer Susceptibility genes, BRCA1 or BRCA2. These genes encode for proteins crucial for the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1][2] When BRCA1 or BRCA2 are deficient, cells become heavily reliant on alternative, more error-prone DNA repair pathways.
RAD51 is a key protein in the HR pathway, responsible for the critical steps of homologous pairing and strand exchange. In BRCA-deficient cells, the inhibition of RAD51 creates a state of synthetic lethality, leading to the accumulation of unrepaired DNA damage and subsequent cell death. This makes RAD51 an attractive therapeutic target in BRCA-mutated cancers.
This document provides detailed application notes and protocols for studying the synthetic lethal relationship between BRCA deficiency and RAD51 inhibition using Rad51-IN-8 , a potent and selective small molecule inhibitor of RAD51.
Signaling Pathway and Mechanism of Action
In healthy cells, BRCA1 and BRCA2 proteins facilitate the loading of RAD51 onto resected DNA single-strand tails at the site of a double-strand break. This forms a RAD51 nucleoprotein filament that is essential for the subsequent search for a homologous DNA sequence and strand invasion to initiate repair.
In BRCA-deficient cells, the HR pathway is compromised. However, these cells can often still survive by relying on other DNA repair mechanisms. The introduction of a RAD51 inhibitor like this compound completely abrogates the residual HR activity. The inability to repair DSBs, particularly those arising during DNA replication, leads to genomic instability, cell cycle arrest, and ultimately apoptosis.
References
Application Notes and Protocols: Assessing the Effect of Rad51-IN-8 on Homologous Recombination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for correcting DNA double-strand breaks (DSBs) and maintaining genomic stability.[1] The RAD51 recombinase is the central protein in this process, forming a nucleoprotein filament on single-stranded DNA (ssDNA) that facilitates the search for a homologous template and subsequent DNA strand invasion to initiate repair.[2][3] Due to its critical role, RAD51 is a compelling therapeutic target in oncology. Many cancer cells overexpress RAD51, which can contribute to resistance to DNA-damaging therapies.[4][5]
Inhibiting RAD51 can disrupt the HR pathway, leading to an accumulation of unrepaired DNA damage and potentially sensitizing cancer cells to chemotherapeutic agents or PARP inhibitors. Rad51-IN-8 is a small molecule inhibitor designed to target RAD51. These application notes provide a comprehensive set of protocols to assess the biochemical and cellular effects of this compound on the homologous recombination pathway.
Homologous Recombination Pathway and RAD51's Role
The following diagram illustrates the key steps of the homologous recombination pathway for repairing DNA double-strand breaks, highlighting the central function of RAD51.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RAD51 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Evaluating the Impact of Rad51-IN-8 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3][4] The proper functioning of Rad51 is essential for maintaining genomic stability.[5] In many cancer cells, Rad51 is overexpressed, which can lead to resistance to DNA-damaging therapies like chemotherapy and radiation. Therefore, inhibiting Rad51 is a promising strategy to enhance the efficacy of existing cancer treatments.
Rad51-IN-8 is a small molecule inhibitor of Rad51. By disrupting Rad51 function, this compound is expected to impair the HR repair pathway. This impairment leads to an accumulation of DNA damage, which can trigger cell cycle arrest and ultimately, apoptosis, thereby reducing cell viability. This document provides detailed protocols for evaluating the impact of this compound on cell viability, encompassing methods to assess cytotoxicity, DNA damage, and apoptosis.
Signaling Pathway
In response to DNA double-strand breaks, the cell activates complex signaling pathways to initiate repair. A key pathway is Homologous Recombination (HR), where the Rad51 protein plays a central role. Rad51, with the help of mediator proteins like BRCA2, forms a nucleoprotein filament on single-stranded DNA at the site of the break. This filament is critical for searching for a homologous DNA sequence on a sister chromatid to use as a template for accurate repair. Inhibition of Rad51 by molecules like this compound disrupts the formation or function of this filament, leading to a failure in HR-mediated repair. The unresolved DNA damage triggers downstream signaling cascades, often involving the activation of checkpoint kinases and, subsequently, the induction of apoptosis.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RAD51 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Rad51-IN-8 solubility and stability in cell culture media
Disclaimer: The following information is provided as a general guide for researchers using novel small molecule inhibitors targeting Rad51. "Rad51-IN-8" is not a publicly documented compound. Therefore, this guide uses "Rad51 Inhibitor XYZ" as a representative example to illustrate best practices and troubleshooting strategies. All quantitative data are hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Rad51 Inhibitor XYZ?
A1: Most small molecule inhibitors, including those targeting Rad51, are soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, cell culture-grade DMSO.
Q2: How should I store the stock solution of Rad51 Inhibitor XYZ?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1]
Q3: I observed precipitation when I added Rad51 Inhibitor XYZ to my cell culture medium. What is the cause and how can I prevent it?
A3: Precipitation is a common issue with hydrophobic compounds when diluted into aqueous cell culture media.[2] This can be due to several factors:
-
Poor aqueous solubility: The compound may have inherently low solubility in water-based solutions.[3]
-
"Solvent shock": A rapid change in the solvent environment from DMSO to aqueous media can cause the compound to crash out of solution.[3]
-
High final concentration: The desired experimental concentration might exceed the inhibitor's solubility limit in the specific cell culture medium.
-
Media components: Interactions with salts, proteins, and other components in the media can reduce solubility.
To prevent precipitation, refer to the troubleshooting guide below.
Q4: What is the expected stability of Rad51 Inhibitor XYZ in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media can vary significantly depending on the compound's chemical structure, media composition, pH, and incubation temperature. Some inhibitors may be stable for the duration of a typical experiment (24-72 hours), while others may degrade more rapidly. It is crucial to determine the stability of your specific inhibitor under your experimental conditions.
Q5: How can I determine the stability of Rad51 Inhibitor XYZ in my experiments?
A5: You can perform a stability study by incubating the inhibitor in your cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Guide 1: Compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to address precipitation issues with Rad51 Inhibitor XYZ.
Step 1: Verify Stock Solution Integrity
-
Ensure your DMSO stock solution is completely dissolved. If you observe any crystals, gently warm the vial to 37°C or sonicate briefly.
Step 2: Optimize Dilution Method
-
Avoid direct dilution: Do not add the concentrated DMSO stock directly into the full volume of cell culture media.
-
Use a serial dilution approach:
-
Create an intermediate dilution of the inhibitor in a small volume of serum-free medium or PBS.
-
Gently vortex the intermediate dilution.
-
Add the intermediate dilution to the final volume of complete cell culture medium (containing serum). This gradual decrease in DMSO concentration can help maintain solubility.
-
Step 3: Determine the Maximum Soluble Concentration
-
Perform a solubility test to find the highest concentration of Rad51 Inhibitor XYZ that remains in solution in your specific cell culture medium.
-
Prepare a series of dilutions and visually inspect for precipitation after incubation at 37°C.
Step 4: Consider Media Modifications
-
For particularly challenging compounds, adding a small amount of a biocompatible solubilizing agent, such as Pluronic F-68, to the cell culture medium might improve solubility. However, it is essential to first test the effect of the solubilizing agent on your cells.
Data Presentation
Table 1: Hypothetical Solubility of Rad51 Inhibitor XYZ in Common Solvents
| Solvent | Maximum Soluble Concentration (Hypothetical) |
| DMSO | 100 mM |
| Ethanol | 25 mM |
| PBS (pH 7.4) | < 1 µM |
Table 2: Hypothetical Stability of Rad51 Inhibitor XYZ (10 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Time (hours) | Remaining Compound (%) (Hypothetical) |
| 0 | 100 |
| 2 | 98 |
| 6 | 95 |
| 24 | 85 |
| 48 | 70 |
| 72 | 55 |
Experimental Protocols
Protocol 1: Preparation of Rad51 Inhibitor XYZ Stock Solution (10 mM)
Materials:
-
Rad51 Inhibitor XYZ powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculate the required mass of Rad51 Inhibitor XYZ to prepare the desired volume of a 10 mM stock solution.
-
Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Materials:
-
10 mM Rad51 Inhibitor XYZ stock solution in DMSO
-
Your specific cell culture medium (e.g., RPMI + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of Rad51 Inhibitor XYZ in your cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). A light microscope can be used for a more sensitive assessment.
-
The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.
Visualizations
Signaling Pathway
Caption: Rad51 signaling pathway in homologous recombination.
Experimental Workflow
References
Technical Support Center: Optimizing Rad51-IN-8 Dosage for Maximum Efficacy
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule Rad51 inhibitors?
Small molecule Rad51 inhibitors primarily function by disrupting the homologous recombination (HR) pathway, a critical process for repairing DNA double-strand breaks (DSBs).[1][2] RAD51, a key protein in this pathway, forms filaments on single-stranded DNA (ssDNA) to facilitate the search for a homologous template for repair.[1][2] Many inhibitors work by preventing the formation of these RAD51-ssDNA nucleoprotein filaments, either by directly binding to RAD51 and blocking its DNA binding activity or by inhibiting its polymerization.[3] This disruption of the HR pathway leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on this pathway for survival due to high rates of proliferation and existing DNA repair defects.
Q2: How do I determine the optimal concentration of a Rad51 inhibitor for my experiments?
The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), is cell-line specific and depends on the experimental endpoint. A dose-response curve should be generated to determine the IC50 for cell viability in your specific cell line. This typically involves treating cells with a range of inhibitor concentrations for a set period (e.g., 72 hours) and then assessing cell viability using assays like MTT, XTT, or CellTiter-Glo. For mechanistic studies, the optimal concentration should be one that effectively inhibits Rad51 function (e.g., reduces Rad51 foci formation) without causing excessive, immediate cytotoxicity that could confound the results.
Q3: Can Rad51 inhibitors be used in combination with other therapies?
Yes, a key application of Rad51 inhibitors is to sensitize cancer cells to DNA-damaging agents like chemotherapy (e.g., cisplatin) and radiation. By crippling the HR repair pathway, these inhibitors can enhance the efficacy of treatments that induce DSBs. Additionally, there is significant interest in combining Rad51 inhibitors with PARP inhibitors, particularly in tumors that have developed resistance to PARP inhibitors.
Troubleshooting Guide
Issue 1: High variability or unexpectedly high IC50 values in cell viability assays.
-
Potential Cause:
-
Compound Stability: The inhibitor may be degrading in the culture medium over the course of the experiment.
-
Cell Line Characteristics: The chosen cell line may have intrinsic resistance to Rad51 inhibition or a very active drug efflux mechanism.
-
Assay-Specific Issues: The chosen viability assay may not be optimal for the inhibitor's mechanism (e.g., a cytostatic agent may not show a strong effect in a short-term cytotoxicity assay).
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the inhibitor is properly stored and prepare fresh dilutions for each experiment. Consider the stability of the compound in aqueous solutions and minimize the time it spends in solution before being added to cells.
-
Optimize Incubation Time: Extend the incubation period to allow for the accumulation of DNA damage and subsequent cell death.
-
Select an Appropriate Assay: For cytostatic effects, consider assays that measure cell number over time (e.g., crystal violet staining) in addition to metabolic assays.
-
Ensure Consistent Cell Seeding: Use a multichannel pipette for cell seeding and visually inspect plates for even cell distribution.
-
Profile Multiple Cell Lines: Test the inhibitor on a panel of cell lines with varying DNA repair capacities to identify sensitive and resistant models.
-
Issue 2: No significant reduction in Rad51 foci formation after treatment.
-
Potential Cause:
-
Insufficient Drug Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the treatment time may be too short to effectively inhibit Rad51.
-
Timing of DNA Damage Induction: The timing of the DNA damaging agent (if used) relative to the inhibitor treatment is critical.
-
Antibody or Staining Issues: The immunofluorescence protocol may be suboptimal, leading to poor signal or high background.
-
-
Troubleshooting Steps:
-
Titrate Inhibitor Concentration and Time: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting Rad51 foci formation.
-
Optimize Treatment Schedule: Typically, cells are pre-treated with the Rad51 inhibitor for a period (e.g., 24-48 hours) before inducing DNA damage to ensure the inhibitor is present and active when repair is initiated.
-
Validate Antibody and Protocol: Use a positive control (e.g., a cell line known to form Rad51 foci) and a negative control (e.g., no primary antibody) to validate your immunofluorescence protocol. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.
-
Issue 3: Off-target effects or unexpected cellular phenotypes.
-
Potential Cause:
-
Lack of Specificity: The small molecule inhibitor may have off-target effects on other cellular proteins or pathways.
-
Cellular Stress Response: High concentrations of the inhibitor may induce a general cellular stress response that is independent of Rad51 inhibition.
-
-
Troubleshooting Steps:
-
Perform Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to Rad51 within the cell.
-
Use Multiple Readouts: Correlate the observed phenotype with direct measures of Rad51 activity (e.g., Rad51 foci formation, HR efficiency assay) to ensure the effects are on-target.
-
Compare with Genetic Knockdown: Compare the phenotype observed with the inhibitor to that of Rad51 knockdown using siRNA or shRNA to distinguish on-target from off-target effects.
-
Work at the Lowest Effective Concentration: Use the lowest concentration of the inhibitor that gives a clear on-target effect to minimize the risk of off-target activities.
-
Data Presentation
Table 1: Representative IC50 Values of a Small Molecule Rad51 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Daudi | Burkitt's Lymphoma | 0.05 | CellTiter-Glo |
| KP-4 | Pancreatic Cancer | 0.1 | CellTiter-Glo |
| HCC-1937 | Breast Cancer (BRCA1 mutant) | 0.2 | CellTiter-Glo |
| MDA-MB-468 | Breast Cancer (BRCA1 wildtype) | 0.5 | CellTiter-Glo |
Note: These are example values. The IC50 for Rad51-IN-8 will need to be experimentally determined for each cell line.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the dose-response of a Rad51 inhibitor on cancer cell lines in a 96-well format.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other Rad51 inhibitor)
-
DMSO (vehicle control)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of the Rad51 inhibitor in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a DMSO-only control.
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours (or other desired time point).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Immunofluorescence Staining for Rad51 Foci Formation
This protocol is for visualizing and quantifying the inhibition of DNA damage-induced Rad51 foci formation.
-
Materials:
-
Cells seeded on coverslips in a 24-well plate
-
This compound (or other Rad51 inhibitor)
-
DNA damaging agent (e.g., cisplatin, ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Rad51
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of the Rad51 inhibitor or vehicle (DMSO) for 24-48 hours.
-
Induce DNA damage. For example, treat cells with cisplatin (e.g., 10 µM) for 2 hours, then wash and incubate in fresh medium containing the inhibitor for an additional 4-6 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-Rad51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the number of Rad51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates effective Rad51 inhibition.
-
Mandatory Visualizations
Caption: Rad51 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Rad51-IN-8
Note: Information regarding a specific molecule designated "Rad51-IN-8" is not widely available in published literature. This guide provides troubleshooting advice based on the established principles of working with small molecule inhibitors targeting the Rad51 protein. The recommendations herein are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Rad51 inhibitors like this compound?
A1: Rad51 is a crucial protein in the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3][4][5] Upon DNA damage, Rad51 forms filaments on single-stranded DNA, a critical step for searching for a homologous template and initiating repair. Rad51 inhibitors function by disrupting this process, often by preventing the formation of these Rad51 nucleoprotein filaments. This inhibition of the HR pathway leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest (typically in the S-phase), and ultimately, cell death (apoptosis), particularly in cancer cells that are often more reliant on HR for survival.
Q2: What is the expected cellular phenotype after successful treatment with a Rad51 inhibitor?
A2: A successful application of a Rad51 inhibitor is expected to produce several key cellular phenotypes:
-
Reduced Rad51 Foci Formation: A hallmark of Rad51 activity is the formation of nuclear foci at sites of DNA damage, which can be visualized using immunofluorescence. Effective inhibition will lead to a significant reduction in the number of these foci, especially after inducing DNA damage with agents like cisplatin or irradiation.
-
Increased DNA Damage Markers: By preventing DNA repair, the inhibitor should lead to an accumulation of DNA damage. This can be measured by an increase in markers like γH2AX.
-
Decreased Cell Viability: The inhibitor should reduce the viability and proliferation of cancer cells in a dose-dependent manner.
-
Sensitization to DNA-damaging Agents: Rad51 inhibition can sensitize cancer cells to other therapies that work by inducing DNA damage, such as chemotherapy (e.g., cisplatin) and PARP inhibitors.
Troubleshooting Inconsistent Results
This section addresses common issues encountered during experiments with Rad51 inhibitors in a question-and-answer format.
Category 1: Cell Viability and Cytotoxicity Issues
Q3: My IC50 value for this compound varies significantly between experiments. What is causing this?
A3: Fluctuations in IC50 values are a common problem in cell-based assays. Several factors can contribute to this variability:
-
Cell Density and Confluency: The initial number of cells seeded can change the effective inhibitor-to-cell ratio. Cells at different confluency levels can also exhibit altered metabolism and drug sensitivity.
-
Cell Passage Number: Using cells with a high or inconsistent passage number can lead to genetic drift and altered phenotypes, affecting their response to inhibitors.
-
Inhibitor Stability and Handling: Small molecule inhibitors can be sensitive to degradation. Repeated freeze-thaw cycles of stock solutions or improper storage can reduce the compound's potency.
-
Assay Incubation Time: The duration of inhibitor exposure will directly impact the observed effect. Longer incubation times may lead to lower IC50 values.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
Q4: I'm observing high levels of cell death even at very low concentrations of the inhibitor. What should I do?
A4: Unexpectedly high toxicity can stem from several sources:
-
Inhibitor Concentration Too High: The effective concentration might be much lower than anticipated for your specific cell line. It is crucial to perform a broad dose-response experiment to determine the cytotoxic concentration (CC50) alongside the effective concentration (EC50).
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor (commonly DMSO) can be toxic at higher concentrations. Always run a vehicle-only control at the same concentrations used for the inhibitor to assess its contribution to cell death.
-
Off-Target Effects: The inhibitor may be interacting with unintended cellular targets, leading to toxicity. This is more likely at higher concentrations.
-
High Sensitivity of the Cell Line: The specific cell line you are using may be exceptionally sensitive to the inhibition of the HR pathway or to off-target effects of the compound.
Category 2: Inconsistent Phenotypic Results
Q5: I am not observing the expected decrease in Rad51 foci formation after treatment. Why?
A5: This issue can be complex, involving both the inhibitor's activity and the experimental setup.
-
Insufficient Inhibitor Concentration or Incubation Time: The inhibitor may require a higher concentration or a longer incubation period to effectively disrupt Rad51 foci formation in your chosen cell line. Some inhibitors may require 24 hours or more to show an effect.
-
Suboptimal DNA Damage Induction: Rad51 foci are most prominent after DNA damage. Ensure your method of inducing damage (e.g., irradiation dose, cisplatin concentration) is sufficient to robustly induce foci in your control cells.
-
Problems with Immunofluorescence (IF) Protocol: The IF staining protocol itself could be the issue. This includes improper cell fixation or permeabilization, incorrect antibody dilutions, or issues with the secondary antibody. Refer to the detailed IF protocol below and consider optimizing each step.
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. Always use freshly prepared dilutions from a properly stored stock.
Q6: My Western blot does not show a decrease in total Rad51 protein levels. Is this expected?
A6: Not all Rad51 inhibitors work by degrading the Rad51 protein. Many function by inhibiting its activity or preventing its recruitment to DNA damage sites. However, some studies have shown that certain Rad51 inhibitors can lead to a concentration-dependent decrease in total Rad51 protein levels.
-
Mechanism of Action: First, confirm the known mechanism of your specific inhibitor. If it is not expected to cause degradation, then stable protein levels are normal.
-
Western Blot Troubleshooting: If degradation is expected, troubleshoot the Western blot protocol. This could include issues with protein extraction, antibody efficacy, or the transfer process.
Quantitative Data Summary
Specific IC50 values for "this compound" are not available in the reviewed literature. The following table presents a summary of reported IC50 values for other small molecule Rad51 inhibitors to provide a comparative reference range.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cpd-4 | Daudi | Burkitt's Lymphoma | 0.004 | |
| Cpd-5 | Daudi | Burkitt's Lymphoma | 0.027 | |
| Olaparib | Daudi | Burkitt's Lymphoma | >25 | |
| Cpd-4 | KP-4 | Pancreatic Adenocarcinoma | 0.003 | |
| Cpd-5 | KP-4 | Pancreatic Adenocarcinoma | 0.024 | |
| Olaparib | KP-4 | Pancreatic Adenocarcinoma | 1.09 | |
| CP-8 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.79 | |
| CP-8 | MDA-MB-468 | Triple-Negative Breast Cancer | 1.71 | |
| B02-iso | MDA-MB-231 | Triple-Negative Breast Cancer | ~2-4 (estimated from graphs) |
Note: Olaparib is a PARP inhibitor, included here for comparison as its sensitivity can be related to HR deficiency.
Experimental Protocols & Visualizations
Homologous Recombination Pathway and Rad51 Inhibition
The diagram below illustrates the central role of Rad51 in the homologous recombination pathway for repairing DNA double-strand breaks and the point of intervention for an inhibitor like this compound.
Caption: Rad51's role in HR and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Use this workflow to diagnose the root cause of inconsistent experimental outcomes.
Caption: A step-by-step workflow for troubleshooting inconsistent results.
Logical Relationships: Problems and Potential Causes
This diagram connects common experimental problems with their likely underlying causes.
Caption: Connecting common problems with their potential root causes.
Detailed Experimental Methodologies
Protocol 1: Cell Viability Assay (ATP-Based Luminescence)
This assay quantifies ATP as an indicator of metabolically active, viable cells.
Materials:
-
Target cell line and complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: a. Harvest and count cells, then resuspend in fresh medium to the desired concentration. b. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Seeding density should be optimized to ensure cells are in a logarithmic growth phase at the end of the experiment. c. Incubate the plate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A 10-point, 3-fold dilution series is a good starting point. b. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only for background measurement). c. Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Assay Procedure: a. Equilibrate the plate and the luminescent reagent to room temperature for ~30 minutes. b. Add a volume of luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Subtract the average background signal from the no-cell control wells. c. Normalize the data to the vehicle control (set to 100% viability). d. Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Total Rad51
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Rad51)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Methodology:
-
Sample Preparation: a. Treat cells with this compound for the desired time and concentration. b. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors. c. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis and Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary anti-Rad51 antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane 3x for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane 3x for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Image the blot using a chemiluminescence detection system. c. Strip the blot (if necessary) and re-probe for a loading control.
Protocol 3: Immunofluorescence for Rad51 Foci
Materials:
-
Cells grown on coverslips in a multi-well plate
-
DNA-damaging agent (e.g., cisplatin, or access to an irradiator)
-
Fixative (e.g., 4% paraformaldehyde (PFA) or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody (anti-Rad51)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear counterstain
-
Antifade mounting medium
Methodology:
-
Cell Culture and Treatment: a. Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. b. Treat cells with this compound for the desired duration. c. Induce DNA damage. For example, treat with cisplatin for 2 hours, then wash and allow cells to recover for 5-8 hours to allow for foci formation.
-
Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C. c. Wash three times with PBS. d. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: a. Wash three times with PBS. b. Block with 5% BSA in PBST for 1 hour at room temperature. c. Incubate with the primary anti-Rad51 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. d. Wash three times with PBST for 5 minutes each. e. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: a. Wash three times with PBST, with the second wash containing DAPI for nuclear staining. b. Briefly rinse coverslips in distilled water. c. Mount the coverslips onto microscope slides using antifade mounting medium. d. Image using a confocal or high-resolution fluorescence microscope. Quantify the number of foci per nucleus using imaging software.
References
- 1. benchchem.com [benchchem.com]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Regulation of RAD51 at the Transcriptional and Functional Levels: What Prospects for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Rad51-IN-8 toxicity in normal cells
Disclaimer: Information on a specific compound named "Rad51-IN-8" is not publicly available. This guide provides information on mitigating toxicity for a representative, novel RAD51 inhibitor, hereafter referred to as Rad51-IN-X , based on published data for other molecules in its class (e.g., RI-1, B02, CYT-0851). The principles, experimental protocols, and troubleshooting advice are broadly applicable to researchers working with small molecule inhibitors of RAD51.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Rad51-IN-X?
Rad51-IN-X is a small molecule inhibitor designed to target RAD51, a key protein in the homologous recombination (HR) pathway.[1] The HR pathway is essential for the high-fidelity repair of DNA double-strand breaks (DSBs).[2] RAD51 forms a nucleoprotein filament on single-stranded DNA, which is a critical step for searching and invading a homologous DNA sequence to use as a template for repair.[3][4] By inhibiting RAD51, Rad51-IN-X prevents the formation of these filaments, disrupting the HR repair process.[5] This leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Q2: Why does Rad51-IN-X exhibit toxicity in normal (non-cancerous) cells?
While many cancers overexpress RAD51, making them highly dependent on the HR pathway, RAD51 is also essential for normal proliferating cells. The HR pathway is crucial for repairing DNA damage that occurs during normal cell division and for maintaining genomic stability. Therefore, inhibiting this fundamental process can also be lethal to healthy, dividing cells, leading to potential toxicity. However, a therapeutic window often exists because cancer cells frequently have other defects in DNA damage response pathways, making them exquisitely more sensitive to RAD51 inhibition than normal cells.
Q3: What is the "therapeutic window" and how can I determine it for Rad51-IN-X?
The therapeutic window refers to the concentration range of a drug that maximizes efficacy against cancer cells while minimizing toxicity to normal cells. To determine this for Rad51-IN-X, it is crucial to perform parallel cytotoxicity assays on a panel of cancer cell lines and relevant normal, non-transformed cell lines (ideally from the same tissue of origin). The goal is to identify a concentration of Rad51-IN-X that significantly reduces the viability of cancer cells but has a minimal effect on normal cells.
Q4: How can combination therapy mitigate the toxicity of Rad51-IN-X?
Combination therapy is a key strategy to enhance anti-tumor effects while reducing toxicity. By combining a lower, less toxic dose of Rad51-IN-X with other DNA-damaging agents (like cisplatin) or inhibitors of other DNA repair pathways (like PARP inhibitors), a synergistic effect can be achieved. This approach is based on the concept of "synthetic lethality," where inhibiting two different DNA repair pathways simultaneously is lethal to cancer cells but tolerated by normal cells that have at least one functional pathway. For example, combining RAD51 inhibitors with the PARP inhibitor olaparib has been shown to synergistically increase DNA damage and inhibit cancer cell growth.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.
-
Possible Cause: The therapeutic window for your specific normal cell line may be narrower than expected, or the cells may be proliferating at an unusually high rate.
-
Troubleshooting Steps:
-
Confirm Proliferation Rate: Compare the doubling time of your normal cells to the cancer cell lines. Highly proliferative normal cells can be more sensitive. Consider using quiescent or contact-inhibited normal cells as a control.
-
Titrate Dose and Time: Perform a more detailed dose-response curve with smaller concentration increments. Also, consider shortening the exposure time of the drug to see if toxicity in normal cells can be reduced while retaining efficacy in cancer cells.
-
Implement Combination Therapy: As detailed in FAQ Q4, test Rad51-IN-X at a lower, non-toxic concentration in combination with a low dose of a DNA-damaging agent (e.g., cisplatin, doxorubicin) or a PARP inhibitor. This may allow you to achieve cancer-specific cell killing with minimal impact on normal cells.
-
Issue 2: Inconsistent results in cancer cell sensitization experiments.
-
Possible Cause: Cell cycle phase, timing of drug addition, or underlying cellular mechanisms can significantly impact the effectiveness of RAD51 inhibitors. The HR pathway is most active during the S and G2 phases of the cell cycle.
-
Troubleshooting Steps:
-
Synchronize Cells: Consider synchronizing your cell population (e.g., using a thymidine block) to ensure a majority are in the S/G2 phase when the DNA-damaging agent is applied, which may enhance the effect of Rad51-IN-X.
-
Optimize Dosing Schedule: The order and timing of drug addition are critical. Typically, pre-treating cells with the RAD51 inhibitor for a period (e.g., 24-72 hours) before adding the DNA-damaging agent allows for sufficient target engagement.
-
Verify Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that Rad51-IN-X is binding to the RAD51 protein within the cells under your experimental conditions.
-
Issue 3: Difficulty confirming that observed cell death is due to on-target RAD51 inhibition versus off-target effects.
-
Possible Cause: Small molecule inhibitors can sometimes have unintended targets. It's essential to validate that the observed phenotype is a direct result of HR pathway disruption.
-
Troubleshooting Steps:
-
Monitor HR-Specific Markers: Use immunofluorescence to quantify the formation of RAD51 foci. Effective on-target inhibition should prevent the formation of these foci after inducing DNA damage (e.g., with irradiation or cisplatin).
-
Assess DNA Damage Accumulation: Measure the levels of γH2AX, a marker for DNA double-strand breaks. On-target activity of Rad51-IN-X should lead to a dose-dependent increase in γH2AX levels, indicating a failure to repair DNA damage.
-
Perform Rescue Experiments: If possible, use a cell line that overexpresses RAD51. These cells should show increased resistance to Rad51-IN-X, confirming that the drug's effect is RAD51-dependent.
-
Analyze Cell Cycle: Inhibition of RAD51 often leads to a characteristic cell cycle arrest in the S-phase. Use flow cytometry to confirm this phenotype.
-
Quantitative Data Summary
The following tables present representative data for a hypothetical RAD51 inhibitor, Rad51-IN-X, based on published findings for similar compounds.
Table 1: Comparative Cytotoxicity (IC50) of Rad51-IN-X in Cancer vs. Normal Cells
| Cell Line | Type | Tissue of Origin | Rad51-IN-X IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Breast | 0.8 |
| MCF7 | ER+ Breast Cancer | Breast | 2.5 |
| MCF-10A | Non-tumorigenic | Breast | > 20 |
| HCT116 | Colorectal Carcinoma | Colon | 1.2 |
| CCD-18Co | Normal Colon Fibroblast | Colon | > 25 |
| A549 | Non-Small Cell Lung Cancer | Lung | 3.0 |
| BEAS-2B | Normal Bronchial Epithelial | Lung | > 20 |
This table illustrates a typical therapeutic window, where the IC50 values for cancer cell lines are significantly lower than for their normal tissue counterparts.
Table 2: Synergistic Effects of Rad51-IN-X with Cisplatin in MDA-MB-231 Cells
| Rad51-IN-X (µM) | Cisplatin (µM) | Cell Viability (%) | Combination Index (CI)* |
| 0.2 | 0 | 85 | - |
| 0 | 1.0 | 70 | - |
| 0.2 | 1.0 | 30 | 0.45 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Key Experimental Protocols
1. Protocol: Immunofluorescence Staining for RAD51 and γH2AX Foci
-
Objective: To visualize and quantify the inhibition of RAD51 focus formation and the resulting accumulation of DNA damage.
-
Methodology:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of Rad51-IN-X or DMSO (vehicle control) for 24-72 hours.
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 µM cisplatin for 2 hours) or by irradiation (e.g., 5 Gy).
-
Allow cells to recover for a specified time (e.g., 5-8 hours) to allow for foci formation.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-phospho-Histone H2A.X) overnight at 4°C.
-
Wash with PBST and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto slides and image using a fluorescence microscope.
-
Quantify the number of cells with ≥10 RAD51 or γH2AX foci.
-
2. Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Rad51-IN-X on cell cycle progression.
-
Methodology:
-
Treat cells with increasing concentrations of Rad51-IN-X for 24-72 hours.
-
Harvest cells, including any floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content using a flow cytometer.
-
Gate the cell populations to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of Rad51-IN-X action on the Homologous Recombination pathway.
Caption: Experimental workflow for evaluating Rad51-IN-X toxicity and efficacy.
Caption: The principle of synthetic lethality with RAD51 and PARP inhibitors.
References
- 1. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage/Repair Management in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Single-molecule analysis reveals cooperative stimulation of Rad51 filament nucleation and growth by mediator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
Technical Support Center: Optimizing Rad51 Inhibitor Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Rad51 inhibitors. The focus is on improving experimental outcomes and interpreting results when targeting the Rad51-mediated homologous recombination (HR) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Rad51 inhibitors?
Rad51 inhibitors are small molecules designed to disrupt the function of the Rad51 protein, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] By inhibiting Rad51, these compounds prevent the repair of DNA damage, leading to an accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are often more reliant on robust DNA repair mechanisms.[1] The primary mechanisms of action for different classes of Rad51 inhibitors include:
-
Preventing Rad51 filament formation: Rad51 must form a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate the search for a homologous template.[1] Some inhibitors directly bind to Rad51 to prevent this filament assembly.[1]
-
Disrupting Rad51-DNA binding: Other inhibitors interfere with the ability of Rad51 to bind to ssDNA, a critical initial step in the HR process.
-
Inhibiting Rad51's ATPase activity: Rad51's function is dependent on ATP binding and hydrolysis. Inhibitors targeting these activities can lock Rad51 in an inactive state.
-
Blocking interaction with accessory proteins: The proper function of Rad51 is regulated by interactions with other proteins, such as BRCA2. Some inhibitors are designed to disrupt these protein-protein interactions.
Q2: I am not seeing the expected level of cytotoxicity with my Rad51 inhibitor. What are the potential reasons?
Several factors can contribute to lower-than-expected cytotoxicity. Consider the following troubleshooting steps:
-
Cell Line Specifics:
-
HR Proficiency: Cell lines with a high intrinsic level of homologous recombination proficiency may be less sensitive to Rad51 inhibition. Consider using cell lines with known HR defects (e.g., BRCA1/2 mutations) as positive controls.
-
Proliferation Rate: Rapidly proliferating cells are generally more sensitive to DNA repair inhibitors. Ensure your cells are in a logarithmic growth phase during the experiment.
-
Drug Efflux Pumps: Some cell lines may express high levels of drug efflux pumps that actively remove the inhibitor from the cell, reducing its effective intracellular concentration.
-
-
Experimental Conditions:
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved in the appropriate solvent and is stable under your experimental conditions (e.g., temperature, light exposure). Precipitated compound will not be effective. The stability of Rad51 itself can be influenced by post-translational modifications like ubiquitination and SUMOylation, which could indirectly affect inhibitor efficacy.
-
Treatment Duration: The cytotoxic effects of Rad51 inhibition may take time to manifest as they often depend on cells entering S-phase and accumulating lethal DNA damage. Consider extending the treatment duration (e.g., 48-72 hours or longer).
-
Seeding Density: Optimal cell seeding density is crucial. Overly confluent cells may exit the cell cycle, reducing their sensitivity to the inhibitor.
-
-
Compound Potency: The intrinsic potency of the inhibitor against Rad51 is a key factor. If you are using a novel or less-characterized inhibitor, its IC50 may be higher than anticipated.
Q3: How can I improve the potency of a Rad51 inhibitor like Rad51-IN-8?
Improving the potency of a specific inhibitor like "this compound" would typically involve a medicinal chemistry approach centered on Structure-Activity Relationship (SAR) studies. As specific data for "this compound" is not publicly available, we provide a general framework for potency improvement applicable to Rad51 inhibitors:
-
Analog Synthesis: Synthesize a series of chemical analogs of the lead compound. Modifications would focus on different parts of the molecule to explore how changes in its structure affect its binding to Rad51 and its cellular activity.
-
Bio-isosteric Replacements: Replace functional groups with other groups that have similar physical or chemical properties to enhance potency, improve selectivity, or alter pharmacokinetic properties.
-
Computational Modeling: Use molecular modeling and docking studies to predict how modifications to the inhibitor will affect its interaction with the Rad51 protein. This can help prioritize which analogs to synthesize.
-
Enhanced Cell Permeability: Modify the inhibitor's structure to improve its ability to cross the cell membrane and reach its intracellular target.
Researchers have successfully used these strategies to improve the potency of other Rad51 inhibitors, such as the development of more potent analogs of the inhibitor B02.
Troubleshooting Guides
Troubleshooting Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors when adding inhibitor or assay reagents. 3. "Edge effects" in the microplate. 4. Contamination (e.g., mycoplasma). | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 4. Regularly test cell cultures for mycoplasma contamination. |
| IC50 values are significantly higher than expected | 1. Inhibitor instability or precipitation. 2. Sub-optimal treatment duration. 3. Cell line is resistant to Rad51 inhibition. 4. Incorrect assay endpoint for the inhibitor's mechanism. | 1. Visually inspect for precipitate. Prepare fresh stock solutions. Consider using a different solvent. 2. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Use a sensitive cell line as a positive control. 4. Ensure the assay measures a relevant endpoint (e.g., proliferation, apoptosis) that aligns with the expected cellular outcome of Rad51 inhibition. |
| No dose-response curve (flat curve) | 1. Compound is inactive at the tested concentrations. 2. Compound has precipitated at higher concentrations. 3. Assay is not sensitive enough. | 1. Test a wider and higher range of concentrations. 2. Check the solubility limit of the compound in your media. 3. Consider a more sensitive assay or a different endpoint (e.g., a mechanistic assay like Rad51 foci formation). |
Troubleshooting Rad51 Foci Formation Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very few Rad51 foci observed, even in the positive control (e.g., after irradiation) | 1. Inefficient DNA damage induction. 2. Sub-optimal fixation and permeabilization. 3. Primary antibody not working or used at the wrong dilution. 4. Cells were not in the S/G2 phase of the cell cycle. | 1. Verify the dose and timing of the DNA damaging agent (e.g., ionizing radiation, cisplatin). 2. Optimize fixation (e.g., paraformaldehyde concentration and time) and permeabilization (e.g., Triton X-100 concentration and time) protocols. 3. Use a validated antibody and perform a titration to find the optimal concentration. Include a positive control cell line. 4. Co-stain with a cell cycle marker like Geminin to identify S/G2 phase cells. |
| High background staining | 1. Primary or secondary antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing steps. | 1. Titrate antibodies to determine the optimal signal-to-noise ratio. 2. Increase blocking time or try a different blocking agent (e.g., BSA, normal goat serum). 3. Increase the number and duration of wash steps. |
| Inconsistent results between experiments | 1. Variation in cell health or passage number. 2. Inconsistent timing of DNA damage, inhibitor treatment, and cell fixation. 3. Subjectivity in foci counting. | 1. Use cells with a consistent and low passage number. Ensure cells are healthy before starting the experiment. 2. Adhere strictly to the established experimental timeline. 3. Use automated image analysis software for unbiased foci quantification. Define clear criteria for what constitutes a positive focus. |
Quantitative Data Summary
The potency of Rad51 inhibitors is often compared using their half-maximal inhibitory concentration (IC50) values from cell viability assays. The following table summarizes reported IC50 values for some known Rad51 inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| B02 Analog (Cpd-5) | Daudi | Burkitt's Lymphoma | ~0.1 | |
| B02 Analog (Cpd-5) | Raji | Burkitt's Lymphoma | ~0.1 | |
| B02 Analog (Cpd-5) | Z138 | Mantle Cell Lymphoma | ~0.1 | |
| RI-1 Analog (3i) | U2OS | Osteosarcoma | 16.32 | |
| RI-1 Analog (3j) | U2OS | Osteosarcoma | 14.58 |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the Rad51 inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Rad51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of Rad51 to sites of DNA damage.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the Rad51 inhibitor for a specified time. Induce DNA damage (e.g., with 10 Gy of ionizing radiation) and allow cells to recover for a set period (e.g., 4-8 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against Rad51, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of Rad51 foci per nucleus in S/G2 phase cells (can be identified by co-staining for Geminin). A common threshold for a positive cell is >5 foci per nucleus.
Visualizations
Rad51 Signaling Pathway in Homologous Recombination
References
Technical Support Center: Troubleshooting Resistance to Rad51-IN-8 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing resistance to the RAD51 inhibitor, Rad51-IN-8, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway. RAD51 is essential for repairing DNA double-strand breaks (DSBs), a critical process for maintaining genomic stability.[1][2][3] In many cancers, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies.[2][4] this compound works by disrupting the function of RAD51, leading to an accumulation of DNA damage and subsequent cancer cell death.
Q2: My cancer cell line shows unexpectedly high initial resistance to this compound. What are the possible reasons?
High intrinsic resistance to this compound can be attributed to several factors:
-
Low baseline dependence on Homologous Recombination (HR): The cell line may primarily rely on other DNA repair pathways, such as non-homologous end joining (NHEJ), for survival.
-
High expression of drug efflux pumps: ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Pre-existing mutations in RAD51: Although rare, mutations in the RAD51 gene could potentially alter the drug binding site.
-
High basal activity of pro-survival signaling pathways: Pathways like MAPK/ERK and p38 can promote cell survival even in the presence of DNA damage.
Q3: My previously sensitive cell line has developed resistance to this compound after prolonged treatment. What are the likely mechanisms?
Acquired resistance to RAD51 inhibitors can emerge through several mechanisms:
-
Upregulation of RAD51 expression: Cancer cells may increase the production of the RAD51 protein to overcome the inhibitory effect of the drug.
-
Activation of compensatory survival signaling pathways: Inhibition of RAD51 can trigger the activation of pro-survival pathways, such as the ERK1/2 and p38 MAPK pathways, which can counteract the cytotoxic effects of the drug.
-
Increased activity of alternative DNA repair pathways: Cells might enhance other DNA repair mechanisms, like the NHEJ pathway, to compensate for the inhibition of HR.
-
Selection of a resistant subpopulation: Continuous drug treatment can lead to the selection and expansion of a small, pre-existing population of cells with inherent resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value in a new cell line | Intrinsic resistance due to low HR dependency. | Assess the HR proficiency of the cell line using a functional HR assay. Compare with a known HR-proficient cell line. |
| High activity of drug efflux pumps. | Test for the expression and activity of common ABC transporters (e.g., MDR1, BCRP). Consider co-treatment with an ABC transporter inhibitor. | |
| Incorrect drug concentration or degradation. | Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Loss of efficacy in a previously sensitive cell line | Development of acquired resistance. | Confirm resistance by re-evaluating the IC50 and comparing it to the parental cell line. A significant rightward shift indicates acquired resistance. |
| Upregulation of RAD51 expression. | Perform Western blot analysis to compare RAD51 protein levels between sensitive and resistant cells. | |
| Activation of bypass signaling pathways. | Use a phospho-kinase array or Western blot to assess the activation of survival pathways like MAPK/ERK and p38 in resistant cells upon this compound treatment. | |
| Inconsistent results in downstream assays (e.g., RAD51 foci formation) | Suboptimal timing of analysis. | Perform a time-course experiment to determine the optimal time point for observing the maximal inhibition of RAD51 foci formation after this compound treatment. |
| Issues with immunofluorescence protocol. | Optimize antibody concentrations, fixation, and permeabilization steps. Use a positive control (e.g., cells treated with a DNA damaging agent) to ensure the assay is working correctly. | |
| Cell cycle-dependent effects. | Synchronize cells in the S/G2 phase, where HR is most active, to reduce variability in RAD51 foci formation. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cancer cell lines. This data is representative and should be determined experimentally for your specific cell lines.
| Cell Line | Description | This compound IC50 (µM) |
| MDA-MB-231 (Parental) | Triple-Negative Breast Cancer | 1.5 |
| MDA-MB-231-R | This compound Resistant | 15.2 |
| HCT116 (Parental) | Colon Cancer | 2.8 |
| HCT116-R | This compound Resistant | 25.5 |
Key Experimental Protocols
Generation of this compound Resistant Cell Lines
Principle: This protocol describes the generation of acquired resistance by continuous exposure to escalating concentrations of this compound.
Methodology:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Treatment: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: Monitor cell viability and morphology regularly. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: Characterize the resistant cell line by re-evaluating the IC50 and comparing it to the parental line. Cryopreserve resistant cells at different stages of selection.
RAD51 Foci Formation Immunofluorescence Assay
Principle: This assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR. Inhibition of RAD51 function by this compound is expected to reduce the formation of these nuclear foci.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO). To induce DNA damage and robust foci formation, treat with a DNA damaging agent like mitomycin C (MMC) or ionizing radiation (IR) for the last few hours of the inhibitor treatment.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using image analysis software like ImageJ. A cell is typically considered positive if it has ≥5 foci.
Western Blot Analysis for DNA Damage Response and Survival Pathways
Principle: Western blotting is used to detect changes in the protein levels and activation status of key players in the DNA damage response and compensatory survival pathways.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to probe include:
-
DNA Damage/Repair: RAD51, γH2AX (a marker of DNA double-strand breaks), BRCA1, BRCA2.
-
Survival Pathways: phospho-ERK1/2, total-ERK1/2, phospho-p38, total-p38, phospho-AKT, total-AKT.
-
Loading Control: GAPDH or β-actin.
-
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Workflows
Caption: Mechanism of this compound action and potential resistance pathways.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 2. High expression of RAD51 promotes DNA damage repair and survival in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Consequences of Rad51 Overexpression for Normal and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RAD51 Inhibition: Rad51-IN-8 versus B02
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecule inhibitors of RAD51, Rad51-IN-8 and B02, based on currently available experimental data. RAD51, a key recombinase in the homologous recombination (HR) pathway, is a critical therapeutic target in oncology due to its frequent overexpression in cancer cells, which contributes to resistance to DNA-damaging therapies. This document summarizes their mechanisms of action, presents quantitative data in a structured format, and provides detailed experimental protocols for key assays.
Overview of RAD51 and its Inhibition
RAD51 is central to the repair of DNA double-strand breaks (DSBs) through the homologous recombination pathway. It forms a nucleoprotein filament on single-stranded DNA (ssDNA), which then invades a homologous DNA duplex to initiate strand exchange and repair. Inhibiting RAD51 function can sensitize cancer cells to chemotherapy and radiation. The two inhibitors discussed here, this compound and B02, target RAD51 through distinct mechanisms.
This compound: A RAD51-BRCA2 Interaction Inhibitor
This compound is a novel RAD51 inhibitor identified through protein-templated dynamic combinatorial chemistry. Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between RAD51 and BRCA2, a critical mediator of RAD51 loading onto ssDNA.[1][2][3]
Mechanism of Action
This compound was identified from a library of N-acylhydrazone-based compounds and was shown to inhibit the interaction between RAD51 and the BRC4 repeat of BRCA2.[1][3] This disruption prevents the proper assembly of the RAD51 nucleoprotein filament at sites of DNA damage, thereby impairing the homologous recombination repair pathway.
Quantitative Data
The inhibitory activity of this compound was assessed using an ELISA-based assay to measure the disruption of the RAD51-BRCA2 (BRC4) interaction.
| Inhibitor | Assay | Endpoint | Value (µM) | Reference |
| This compound | RAD51-BRCA2 (BRC4) Interaction ELISA | EC50 | 19 |
Experimental Protocols
RAD51-BRCA2 Interaction ELISA
This assay quantifies the ability of a compound to inhibit the interaction between RAD51 and a peptide fragment of BRCA2 (BRC4).
-
Coating: High-binding 96-well plates are coated with a streptavidin solution.
-
Biotinylated Peptide Immobilization: A biotinylated BRC4 peptide is added to the wells and incubated to allow binding to the streptavidin.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a suitable blocking buffer (e.g., BSA in PBS).
-
Inhibitor and Protein Incubation: A pre-incubated mixture of recombinant human RAD51 protein and the test compound (this compound) at various concentrations is added to the wells.
-
Primary Antibody: After incubation and washing, a primary antibody specific for RAD51 is added to detect the amount of RAD51 bound to the immobilized BRC4 peptide.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a colorimetric HRP substrate.
-
Data Analysis: The absorbance is read using a plate reader, and the EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B02: A RAD51 DNA Strand Exchange Inhibitor
B02 is a well-characterized RAD51 inhibitor that directly targets the strand exchange activity of RAD51, a crucial step in homologous recombination.
Mechanism of Action
B02 inhibits the formation of the D-loop structure, which is the product of RAD51-mediated strand invasion. By doing so, it blocks the progression of homologous recombination, leading to the accumulation of unrepaired DNA damage and increased sensitivity of cancer cells to DNA-damaging agents.
Quantitative Data
The efficacy of B02 has been evaluated in various in vitro and in vivo assays. A more potent isomer, B02-iso, has also been developed.
| Inhibitor | Assay | Cell Line/System | Endpoint | Value (µM) | Reference |
| B02 | D-loop Formation Assay | Cell-free | IC50 | 27.4 | |
| Homologous Recombination (DR-GFP) Assay | U-2 OS | IC50 | 17.7 ± 3.9 | ||
| Clonogenic Survival (with Cisplatin) | MDA-MB-231 | IC50 reduction | 4-fold | ||
| Soft Agar Colony Formation (with Cisplatin) | MDA-MB-231 | IC50 reduction | 4.4-fold | ||
| B02-iso | Homologous Recombination (DR-GFP) Assay | U-2 OS | IC50 | 4.30 ± 0.75 | |
| Cell Viability | MDA-MB-231 | IC50 | 4.1 |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with an inhibitor, alone or in combination with a DNA-damaging agent.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Incubate cells with B02 (e.g., 5 µM in complete medium) for 1 hour.
-
Co-treatment: Add a DNA-damaging agent (e.g., cisplatin at various concentrations) and incubate for another hour.
-
Wash and Culture: Wash the cells three times with PBS and replace with fresh medium containing B02.
-
Colony Formation: Incubate the plates for 7-10 days to allow colony formation.
-
Staining and Counting: Fix the colonies with a methanol-based solution and stain with crystal violet. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells.
-
Base Layer: Prepare a bottom layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Treat cells (e.g., MDA-MB-231) with B02 (e.g., 5 µM) for 1 hour, followed by co-treatment with a DNA-damaging agent (e.g., cisplatin).
-
Top Layer: Resuspend the treated cells in a low-melting-point agarose (0.3-0.4%) in culture medium and layer this suspension on top of the base agar.
-
Incubation: Incubate the plates for 2-4 weeks, adding fresh medium containing the inhibitor(s) periodically to feed the cells.
-
Staining and Analysis: Stain the colonies with a solution like crystal violet and count them.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of RAD51 inhibitors in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into different treatment groups: vehicle control, B02 alone, DNA-damaging agent (e.g., cisplatin) alone, and B02 in combination with the DNA-damaging agent.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule. For combination therapy, B02 is often administered a few hours before the DNA-damaging agent.
-
Monitoring: Monitor tumor growth by caliper measurements and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Comparison Summary
| Feature | This compound | B02 |
| Mechanism of Action | Disrupts RAD51-BRCA2 protein-protein interaction | Inhibits RAD51-mediated DNA strand exchange |
| Primary Target Site | RAD51-BRCA2 binding interface | Active site for D-loop formation |
| Reported Efficacy | EC50 = 19 µM (ELISA) | IC50 = 27.4 µM (D-loop), 17.7 µM (HR assay) |
| Cellular Effects | Not extensively reported | Inhibits RAD51 foci formation, sensitizes to chemo |
| In Vivo Data | Not reported | Potentiates cisplatin efficacy in xenografts |
| Derivatives | Not reported | B02-iso (more potent) |
Conclusion
This compound and B02 represent two distinct and promising strategies for targeting RAD51 in cancer therapy. This compound acts upstream in the homologous recombination pathway by preventing the proper assembly of RAD51 at DNA damage sites through the disruption of its interaction with BRCA2. In contrast, B02 acts at a core step of HR by directly inhibiting the DNA strand exchange activity of the RAD51 filament.
Currently, B02 is the more extensively characterized inhibitor, with a wealth of data on its cellular and in vivo activity, including detailed experimental protocols. The development of the more potent B02-iso further highlights the potential of this chemical scaffold. While this compound has shown promising initial results in a biochemical assay, further studies are needed to elucidate its cellular activity and in vivo efficacy to enable a more direct comparison with B02.
For researchers in the field, both inhibitors offer valuable tools to probe the intricacies of the homologous recombination pathway. The choice between these or other RAD51 inhibitors will depend on the specific research question, with B02 and its analogs being more established for cellular and preclinical studies, while this compound and similar PPI inhibitors represent a newer and potentially more specific approach to targeting RAD51 function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of RAD51-BRCA2 Inhibitors Using N-Acylhydrazone-Based Dynamic Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of RAD51–BRCA2 Inhibitors Using N-Acylhydrazone-Based Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RAD51 Inhibitors: RI-1 vs. Rad51-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of two inhibitors of the RAD51 protein: RI-1 and Rad51-IN-8. Due to a significant disparity in available research, this guide will focus on a comprehensive analysis of RI-1, with the limited available information on this compound presented for completeness. To provide a more robust comparative context, data for another well-characterized RAD51 inhibitor, B02, is also included.
Introduction to RAD51 and its Inhibition
RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] In many cancer cells, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies such as chemotherapy and radiation.[2] Inhibition of RAD51 is therefore a promising strategy to sensitize cancer cells to these treatments and to exploit synthetic lethality in tumors with deficiencies in other DNA repair pathways.[3][4]
Overview of Inhibitors
RI-1 is a small molecule inhibitor that has been shown to directly bind to and inactivate RAD51.[5] It has been demonstrated to reduce gene conversion and sensitize various cancer cell lines to DNA cross-linking agents.
This compound is described as a RAD51-BRCA2 protein-protein interaction inhibitor. Currently, there is limited publicly available data on its efficacy and mechanism of action beyond initial screening results.
B02 is another small molecule inhibitor of RAD51 that has been shown to disrupt the binding of RAD51 to DNA and sensitize cancer cells to chemotherapeutic drugs.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for the inhibitory activity of RI-1, this compound, and B02.
| Inhibitor | Target Interaction | Assay Type | IC50 / EC50 | Cell Line / System | Reference |
| RI-1 | Covalent binding to Cys319 of RAD51 | ssDNA binding (Fluorescence Polarization) | 5 - 30 µM | Purified human RAD51 | |
| This compound | Inhibition of RAD51-BRCA2 interaction | H4A4 Assay | 19 µM (EC50) | Not Specified | |
| B02 | Disruption of RAD51-DNA binding | D-loop formation assay | 27.4 µM | Purified human RAD51 | |
| B02 | Homologous Recombination (IndDR-GFP assay) | Cellular Assay | 17.7 µM | U-2 OS cells | |
| B02-iso (analog of B02) | Homologous Recombination (IndDR-GFP assay) | Cellular Assay | 4.3 µM | U-2 OS cells |
Mechanism of Action
The mechanisms by which these inhibitors disrupt RAD51 function differ, providing alternative strategies for targeting the homologous recombination pathway.
RI-1: Covalent Modification and Disruption of Filament Formation
RI-1 contains a chloromaleimide group that acts as a Michael acceptor, forming a covalent bond with the sulfhydryl group of Cysteine 319 on the surface of the RAD51 protein. This modification is thought to destabilize the interface between RAD51 monomers, thereby inhibiting the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a critical step for its recombinase activity.
Figure 1: Mechanism of RI-1 action on RAD51.
This compound: Inhibition of RAD51-BRCA2 Interaction
This compound is reported to be an inhibitor of the protein-protein interaction between RAD51 and BRCA2. BRCA2 is a critical mediator protein that facilitates the loading of RAD51 onto ssDNA, a key step in the formation of the RAD51 filament. By disrupting this interaction, this compound would prevent the proper localization and assembly of RAD51 at sites of DNA damage.
Figure 2: Proposed mechanism of this compound.
B02: Disruption of RAD51-DNA Interaction
B02 has been shown to inhibit the DNA strand exchange activity of RAD51 by disrupting its binding to DNA. Unlike RI-1, which modifies the protein itself, B02 appears to interfere with the formation of the nucleoprotein filament by preventing the initial association of RAD51 with ssDNA.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor efficacy. Below are summaries of key experimental protocols used to characterize RAD51 inhibitors.
D-loop Formation Assay (for in vitro strand exchange activity)
This assay assesses the ability of RAD51 to promote the invasion of a single-stranded DNA oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a displacement loop (D-loop).
-
Reaction Mixture Preparation: Purified human RAD51 protein is incubated with a 32P-labeled ssDNA oligonucleotide (typically 90-mer) in reaction buffer containing ATP and MgCl2 to allow for the formation of the presynaptic filament.
-
Inhibitor Addition: The test compound (e.g., RI-1 or B02) at various concentrations is added to the reaction mixture and incubated.
-
Initiation of Strand Exchange: Homologous supercoiled dsDNA plasmid is added to the mixture to initiate D-loop formation.
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA products are deproteinized. The products are then separated by agarose gel electrophoresis.
-
Quantification: The gel is dried and exposed to a phosphor screen. The amount of D-loop formation is quantified by phosphorimaging and analysis software. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
RAD51 Foci Formation Assay (for cellular activity)
This immunofluorescence-based assay visualizes the accumulation of RAD51 at sites of DNA damage within the cell nucleus, a hallmark of active homologous recombination.
-
Cell Culture and Treatment: Human cancer cells (e.g., HeLa, U2OS) are cultured on coverslips. The cells are then treated with a DNA-damaging agent (e.g., mitomycin C, ionizing radiation) in the presence or absence of the RAD51 inhibitor for a specified period.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye such as DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified using image analysis software. A significant reduction in the number of foci in inhibitor-treated cells indicates effective inhibition of RAD51 recruitment and filament formation.
Figure 3: General experimental workflow for evaluating RAD51 inhibitors.
Signaling Pathway Context
RAD51 functions within the broader context of the DNA damage response (DDR) pathway. Following the detection of a DSB, ATM and ATR kinases are activated, leading to the phosphorylation of a cascade of downstream targets. This signaling results in the recruitment of DNA repair factors, including BRCA2, which in turn loads RAD51 onto resected ssDNA, initiating homologous recombination.
Figure 4: Simplified RAD51 signaling pathway in homologous recombination.
Conclusion
RI-1 and B02 are well-characterized RAD51 inhibitors with distinct mechanisms of action that both lead to the disruption of homologous recombination. RI-1 acts through covalent modification of RAD51, while B02 prevents its association with DNA. Both have been shown to be effective in the low micromolar range in cellular and in vitro assays. In contrast, this compound is a less characterized compound, with preliminary data suggesting it functions by inhibiting the RAD51-BRCA2 interaction.
The choice of inhibitor for research or therapeutic development will depend on the specific application and desired mechanism of action. Further research, particularly direct comparative studies under identical experimental conditions, is needed to definitively determine the relative potency and therapeutic potential of these and other emerging RAD51 inhibitors. The development of more potent and specific RAD51 inhibitors holds significant promise for advancing cancer therapy.
References
- 1. RAD51 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 5. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Novel Rad51 Inhibitors Through Mutagenesis: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel Rad51 inhibitor, herein referred to as Rad51-IN-8, with other established RAD51 inhibitors. We present supporting experimental data and detailed protocols for key assays, with a special focus on a proposed mutagenesis-based approach to definitively validate the inhibitor's mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and DNA repair.
Introduction to Rad51 Inhibition
RAD51, a key recombinase in the homologous recombination (HR) pathway, is essential for the repair of DNA double-strand breaks (DSBs).[1][2] Its overexpression in various cancers is linked to therapeutic resistance, making it a prime target for anticancer drug development.[1][3] Small molecule inhibitors of RAD51 aim to disrupt the HR pathway, thereby sensitizing cancer cells to DNA-damaging agents like chemotherapy and PARP inhibitors.[1] This guide will compare the activity of a novel inhibitor, this compound, with other known RAD51 inhibitors and detail a robust methodology for validating its mechanism through site-directed mutagenesis.
Comparative Efficacy of RAD51 Inhibitors
The inhibitory potential of this compound is benchmarked against several well-characterized RAD51 inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) in relevant cellular and biochemical assays.
| Inhibitor | Target/Mechanism | IC50 (HR Inhibition) | IC50 (Cell Growth) | Key Features & References |
| This compound (Hypothetical) | Direct RAD51 Binder (putative) | [Data to be determined] | [Data to be determined] | Novel chemical scaffold with high specificity. |
| B02 | Inhibits RAD51-DNA binding | 17.7 µM (U-2 OS cells) | ~27.4 µM (in vitro) | One of the first identified specific RAD51 inhibitors. |
| B02-Isomer (B02-iso) | Improved RAD51 binding | 4.3 µM (U-2 OS cells) | Not widely reported | More potent analog of B02. |
| IBR2 | Direct binding to Alanine 192 | Not widely reported | Varies by cell line | Identified through a library screen for direct RAD51 binders. |
| IBR120 | Disrupts RAD51 multimerization | Not widely reported | Improved activity in MDA-MB-468 cells | Shows selectivity for cancer cells over normal cells. |
| CAM833 | Inhibits BRCA2-RAD51 interaction | 6 µM (A549 cells) | Not widely reported | Targets a protein-protein interaction essential for RAD51 filament formation. |
| CYT-0851 | Not fully disclosed | Not widely reported | Active in xenograft models | Currently in clinical trials. |
Experimental Protocols
Accurate validation of a novel inhibitor requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize RAD51 inhibitors.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visually assesses the ability of an inhibitor to disrupt the formation of RAD51 nuclear foci, which are indicative of active homologous recombination.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U-2 OS, HeLa) on coverslips and allow them to adhere overnight. Treat the cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 1 µM Mitomycin C for 2 hours) to induce RAD51 foci formation. Concurrently, treat a set of cells with the DNA-damaging agent and varying concentrations of this compound or a control inhibitor.
-
Fixation and Permeabilization: After the desired incubation period (typically 6-8 hours post-damage), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Acquire images of at least 100 cells per condition. Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ). Cells with >5 foci are typically considered positive. The percentage of positive cells is then plotted against the inhibitor concentration to determine the IC50.
In Vitro RAD51-Mediated DNA Strand Exchange Assay
This biochemical assay directly measures the core enzymatic activity of RAD51 – the ability to mediate strand invasion and exchange between homologous DNA molecules.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing 25 mM Tris-acetate (pH 7.5), 1 mM MgCl₂, 2 mM CaCl₂, 1 mM DTT, and 2 mM ATP.
-
In a reaction tube, incubate purified human RAD51 protein (e.g., 0.2 µM) with a single-stranded DNA (ssDNA) substrate (e.g., 4 nM of a 90-mer oligonucleotide) at 37°C for 10 minutes to allow for nucleoprotein filament formation.
-
Add varying concentrations of this compound or a control inhibitor and incubate for an additional 10 minutes.
-
-
Initiation of Strand Exchange: Add a homologous double-stranded DNA (dsDNA) substrate (e.g., 4 nM of a linearized plasmid or a fluorescently labeled dsDNA oligonucleotide) to initiate the strand exchange reaction.
-
Reaction and Termination: Incubate the reaction at 37°C for 60-90 minutes. Stop the reaction by adding an equal volume of stop buffer (e.g., 20 mM EDTA, 1% SDS, and 0.5 mg/mL proteinase K) and incubating at 37°C for 15 minutes.
-
Analysis:
-
Separate the DNA products on a 1% agarose gel.
-
Visualize the DNA using a fluorescent stain (e.g., SYBR Gold).
-
The formation of nicked circular or joint molecule products indicates successful strand exchange. Quantify the product bands using densitometry to determine the percentage of strand exchange.
-
Plot the percentage of strand exchange against the inhibitor concentration to calculate the IC50.
-
Validation of this compound's Mechanism Through Mutagenesis
To unequivocally demonstrate that this compound directly binds to and inhibits RAD51, a mutagenesis-based approach is proposed. This involves identifying the putative binding site of the inhibitor on RAD51 (e.g., through computational docking studies) and then mutating key residues within this site. A loss of inhibitory activity against the mutant RAD51 protein would provide strong evidence for a direct binding mechanism.
A CRISPR/Cas9-based saturated mutagenesis approach within the predicted binding pocket of Rad51 can be employed to identify specific amino acid residues critical for inhibitor binding.
Proposed Experimental Workflow:
-
Predict Binding Site: Use molecular modeling and docking simulations to predict the binding pocket of this compound on the RAD51 protein structure. The ATP-binding pocket (Walker A and B motifs) is a common target for small molecule inhibitors.
-
Site-Directed Mutagenesis: Generate a panel of RAD51 mutants with single amino acid substitutions at the predicted key interacting residues. For example, if a key hydrophobic interaction is predicted with Phenylalanine at position 250 (F250), mutants like F250A (to alanine) or F250Y (to tyrosine) could be generated.
-
Protein Expression and Purification: Express and purify both wild-type (WT) and mutant RAD51 proteins.
-
Comparative Inhibition Assays: Perform the in vitro DNA strand exchange assay with both WT and mutant RAD51 proteins in the presence of varying concentrations of this compound.
-
Data Analysis:
-
If this compound directly binds to the mutated residue, a significant rightward shift in the IC50 curve for the mutant protein compared to the WT protein is expected.
-
A complete loss of inhibition for a particular mutant would strongly indicate that the mutated residue is essential for inhibitor binding.
-
Visualizing the Molecular Pathways and Experimental Logic
To clearly illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The Homologous Recombination pathway for DNA DSB repair and the inhibitory action of this compound.
Caption: Experimental workflow for validating the mechanism of this compound through mutagenesis.
Conclusion
The development of novel, potent, and specific RAD51 inhibitors like this compound holds significant promise for cancer therapy. A thorough characterization, including direct comparison with existing inhibitors and robust validation of its mechanism of action, is critical. The proposed mutagenesis workflow provides a definitive method to confirm direct engagement of the RAD51 target, strengthening the rationale for further preclinical and clinical development. This guide serves as a foundational resource for researchers aiming to advance the field of DNA repair-targeted cancer therapies.
References
Unveiling the Impact of RAD51 Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting RAD51, a key protein in DNA homologous recombination repair, is critical. This guide provides a direct comparison of two primary methods for RAD51 inhibition: the use of a small molecule inhibitor, exemplified by the well-characterized compound RI-1, and the genetic approach of siRNA-mediated knockdown. By presenting experimental data, detailed protocols, and visual workflows, this guide offers an objective resource to inform experimental design and therapeutic strategy.
Mechanism of Action: A Tale of Two Approaches
Small molecule inhibitors , such as RI-1, function by directly binding to the RAD51 protein. This interaction can disrupt its ability to form the nucleoprotein filaments on single-stranded DNA that are essential for initiating the homologous recombination process.
siRNA (small interfering RNA) knockdown , in contrast, operates at the genetic level. Synthetic siRNA molecules are introduced into cells, where they guide the degradation of RAD51 messenger RNA (mRNA). This prevents the translation of the RAD51 protein, leading to a significant reduction in its cellular levels.
The functional consequence of both approaches is the impairment of the homologous recombination pathway, leading to an accumulation of DNA damage and often sensitizing cancer cells to other therapeutic agents.
Comparative Data: Small Molecule Inhibitor vs. siRNA Knockdown
The following tables summarize quantitative data from representative studies, illustrating the effects of a RAD51 small molecule inhibitor (RI-1) and RAD51 siRNA on key cellular processes.
| Parameter | RAD51 Small Molecule Inhibitor (RI-1) | RAD51 siRNA Knockdown | Cell Line(s) | Reference |
| Cell Viability | Significant reduction in a dose-dependent manner. | Significant reduction in cell proliferation. | HeLa, SiHa, PANC-1, MiaPaCa-2 | |
| Apoptosis | Potentiates apoptosis induced by DNA damaging agents. | Induces apoptosis and increases caspase-3/7 activity. | Various cancer cell lines | |
| RAD51 Protein Levels | Does not directly reduce total protein levels, but inhibits function. | Significant reduction in RAD51 protein expression. | HeLa | |
| RAD51 Foci Formation | Inhibits the formation of RAD51 foci upon DNA damage. | Reduces the number of cells forming RAD51 foci. | U2OS, HEK293 |
Experimental Workflows and Signaling Pathways
To visualize the experimental logic and the biological context of RAD51 inhibition, the following diagrams are provided.
References
- 1. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Enhancing photodynamic and radionuclide therapy by small interfering RNA (siRNA)-RAD51 transfection via self-emulsifying delivery systems (SNEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Consequences of Rad51 Overexpression for Normal and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the DNA Damage Response: A Comparative Analysis of RAD51 Inhibitor Classes
For researchers, scientists, and drug development professionals, the targeting of DNA damage response (DDR) pathways has emerged as a promising frontier in oncology. Central to the homologous recombination (HR) pathway for repairing DNA double-strand breaks is the RAD51 recombinase. Its overexpression in many cancers is linked to therapeutic resistance, making it a critical target for novel cancer therapies. This guide provides a detailed comparative analysis of the different classes of small molecule RAD51 inhibitors, supported by experimental data and detailed protocols to aid in their evaluation.
The inhibition of RAD51's function can be broadly categorized into two main classes based on their mechanism of action: inhibitors of RAD51 nucleoprotein filament formation and inhibitors of the BRCA2-RAD51 interaction. Each class presents unique therapeutic opportunities and challenges.
Class 1: Inhibitors of RAD51 Nucleoprotein Filament Formation
The formation of a RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) is a critical step for homology search and strand invasion during homologous recombination. Inhibitors in this class disrupt this process through various mechanisms, including interfering with RAD51's intrinsic ATPase activity, its binding to DNA, or the multimerization of RAD51 monomers.
Prominent examples in this class include B02, RI-1, and IBR2.
-
B02 directly binds to RAD51 and inhibits its DNA strand exchange activity. It has an IC50 of 27.4 μM for inhibiting human RAD51.[1] B02 has been shown to sensitize cancer cells to DNA damaging agents.
-
RI-1 is an irreversible inhibitor that covalently binds to Cysteine 319 on the surface of RAD51, disrupting the interface between RAD51 monomers and thus inhibiting filament formation.[1] Its IC50 ranges from 5 to 30 μM.[1] A reversible analog, RI-2 , has also been developed with an IC50 of 44.17 μM.[1]
-
IBR2 disrupts RAD51 multimerization and also accelerates its degradation via the proteasome.[1]
Class 2: Inhibitors of the BRCA2-RAD51 Interaction
The tumor suppressor protein BRCA2 plays a crucial role in loading RAD51 onto ssDNA at the site of damage. This interaction is mediated by the BRC repeats of BRCA2. Inhibitors in this class are designed to block this protein-protein interaction, thereby preventing the proper localization and function of RAD51.
A key example of this class is:
-
CAM833 , a selective orthosteric inhibitor of the BRCA2-RAD51 interaction with a Kd of 366 nM and an IC50 of 6 μM. By binding to the same site on RAD51 as the FxxA motif of the BRC repeats, CAM833 effectively prevents the formation of damage-induced RAD51 filaments.
Comparative Performance of RAD51 Inhibitors
The efficacy of these inhibitors varies across different cancer cell lines and experimental conditions. The following table summarizes key quantitative data for representative inhibitors from each class.
| Inhibitor | Class | Mechanism of Action | IC50 (Biochemical Assay) | Cellular IC50 / LD50 (Cancer Cell Line) | Effect on Homologous Recombination | Reference |
| B02 | Nucleoprotein Filament Formation Inhibitor | Inhibits DNA strand exchange activity | 27.4 µM | ~20-50 µM (Various) | Reduces RAD51 foci formation | |
| RI-1 | Nucleoprotein Filament Formation Inhibitor | Covalently binds Cys319, disrupts multimerization | 5-30 µM | 20-40 µM (HeLa, MCF-7, U2OS) | Reduces gene conversion, disrupts RAD51 foci | |
| RI-2 | Nucleoprotein Filament Formation Inhibitor | Reversibly inhibits RAD51 | 44.17 µM | Not widely reported | Specifically inhibits HR | |
| IBR2 | Nucleoprotein Filament Formation Inhibitor | Disrupts multimerization, promotes degradation | Not reported | Varies (e.g., synergistic with other drugs) | Inhibits RAD51-mediated DNA repair | |
| CAM833 | BRCA2-RAD51 Interaction Inhibitor | Orthosteric inhibitor of RAD51:BRC interaction | 6 µM | Potentiates radiation/PARPi-induced growth suppression | Diminishes damage-induced RAD51 nuclear foci |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the RAD51 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The RAD51 pathway is initiated by a DNA double-strand break.
Caption: Evaluation of RAD51 inhibitors from in vitro to cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of RAD51 inhibitors.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination.
a. Cell Culture and Treatment:
-
Seed cells (e.g., U2OS, HeLa) on coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the RAD51 inhibitor at various concentrations for a predetermined time (e.g., 1-24 hours).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 Gy ionizing radiation, or 1 µM Mitomycin C for 2 hours).
-
Allow cells to recover for a specific period (e.g., 4-8 hours) to allow for foci formation.
b. Immunostaining:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:500 dilution in 1% BSA/PBS) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
c. Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of at least 100-200 cells per condition.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than 5-10 foci.
DR-GFP Homologous Recombination Assay
This reporter-based assay provides a quantitative measure of homologous recombination efficiency.
a. Cell Line:
-
Utilize a cell line that has a stably integrated DR-GFP reporter cassette (e.g., U2OS DR-GFP). This cassette consists of two inactive GFP genes. Homologous recombination between the two restores a functional GFP gene.
b. Transfection and Treatment:
-
Seed the DR-GFP reporter cells in a 6-well plate.
-
Co-transfect the cells with a plasmid expressing the I-SceI endonuclease (to create a specific double-strand break in the reporter) and the RAD51 inhibitor at various concentrations. Use a transfection reagent suitable for the cell line.
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
c. Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
The reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to the control is a measure of the inhibitor's effect on homologous recombination.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent, providing a measure of cytotoxicity.
a. Cell Plating and Treatment:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells plated may need to be optimized based on the cell line and treatment toxicity.
-
Allow the cells to attach overnight.
-
Treat the cells with the RAD51 inhibitor, a DNA damaging agent (e.g., cisplatin), or a combination of both. Include an untreated control.
-
Incubate the plates for 7-14 days, allowing colonies to form.
b. Staining and Quantification:
-
Wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
The development of RAD51 inhibitors represents a promising strategy to overcome therapeutic resistance in cancer. The two major classes of inhibitors, those targeting nucleoprotein filament formation and those disrupting the BRCA2-RAD51 interaction, both show potential in preclinical studies. The choice of inhibitor and its application will depend on the specific cancer type, its genetic background (e.g., BRCA status), and the desired therapeutic combination. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and future RAD51 inhibitors, paving the way for their potential clinical translation.
References
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting the BRCA2-RAD51 Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between BRCA2 and RAD51 is a critical nexus in the homologous recombination (HR) pathway, a high-fidelity DNA double-strand break repair mechanism. Dysregulation of this interaction is a hallmark of various cancers, making it a prime target for therapeutic intervention. A growing arsenal of small molecule inhibitors aims to disrupt the BRCA2-RAD51 protein-protein interface, thereby sensitizing cancer cells to DNA-damaging agents. This guide provides a head-to-head comparison of several prominent inhibitors, with a focus on their performance backed by experimental data.
While this guide aims to be comprehensive, it is important to note that publicly available information on a compound referred to as "Rad51-IN-8" is not available at the time of this publication. Therefore, it is not included in the direct comparison. The inhibitors reviewed herein include B02 and its derivatives, CAM833, IBR2, and a class of N-acylhydrazone-based inhibitors.
Quantitative Performance of BRCA2-RAD51 Interaction Inhibitors
The efficacy of these inhibitors has been quantified through various biochemical and cellular assays. The following tables summarize the key performance metrics for a selection of these compounds.
| Inhibitor | Assay Type | Target | Metric | Value | Reference |
| B02 | FRET-based DNA strand exchange | Human RAD51 | IC50 | 27.4 µM | [1] |
| B02 | Homologous Recombination (in cells) | HR activity | IC50 | 3.0 µM | [2] |
| CAM833 | Isothermal Titration Calorimetry | ChimRAD51 | Kd | 366 nM | [3] |
| CAM833 | RAD51 Foci Formation (in A549 cells) | RAD51 foci | IC50 | 6 µM | [4] |
| IBR2 | BRCA2-RAD51 Interaction | BRC repeats of BRCA2/RAD51 | IC50 | 0.11 µM | [5] |
| Homologous recombination-IN-1 | Not Specified | RAD51-BRCA2 PPI | EC50 | 19 µM |
Table 1: Biochemical and Cellular Potency of BRCA2-RAD51 Inhibitors. IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), and EC50 (half-maximal effective concentration) values are presented for various inhibitors, indicating their potency in biochemical or cellular contexts.
| Inhibitor | Cell Line | Cancer Type | Metric | Value | Reference |
| B02 derivative (BT-549) | BT-549 | Breast Cancer | IC50 | 35.4 µM | |
| B02 derivative (HCC1937) | HCC1937 | Breast Cancer | IC50 | 89.1 µM | |
| CAM833 | HCT116 | Colon Carcinoma | GI50 | 38 µM | |
| CAM833 + 3 Gy IR | HCT116 | Colon Carcinoma | GI50 | 14 µM | |
| IBR2 | MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 14.8 µM | |
| IBR2 | K562 | Chronic Myeloid Leukemia | GI50 | 12.5 µM | |
| IBR2 | HeLa | Cervical Cancer | GI50 | 14.5 µM | |
| Next-gen inhibitor (Cpd-4) | Daudi | Lymphoma | IC50 | 4 nM | |
| Next-gen inhibitor (Cpd-5) | Daudi | Lymphoma | IC50 | 5 nM |
Table 2: Growth Inhibition Activity of BRCA2-RAD51 Inhibitors in Cancer Cell Lines. GI50 (50% growth inhibition) and IC50 values demonstrate the cytotoxic effects of the inhibitors on various cancer cell lines, both alone and in combination with ionizing radiation (IR).
Mechanism of Action and Experimental Workflows
The inhibitors discussed function by disrupting the crucial interaction between BRCA2 and RAD51, which is essential for the proper assembly of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) at sites of DNA damage. This disruption abrogates the homologous recombination repair pathway.
Caption: BRCA2-RAD51 signaling pathway and inhibitor intervention.
A common experimental workflow to assess the efficacy of these inhibitors involves treating cancer cells with the compound, inducing DNA damage, and then evaluating the formation of RAD51 foci, which are indicative of active homologous recombination.
Caption: A typical experimental workflow for evaluating RAD51 inhibitors.
The logical relationship of these inhibitors is to act as molecular wedges, preventing the physical association of BRCA2 and RAD51. This leads to a cascade of downstream effects culminating in cell death, particularly when combined with other DNA-damaging therapies.
Caption: Logical cascade of BRCA2-RAD51 inhibitor action.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings cited, detailed protocols for key assays are crucial.
Immunofluorescence Staining for RAD51 Foci
This protocol is adapted from methodologies used to assess the inhibition of homologous recombination.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, HCT116) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of the RAD51 inhibitor or vehicle (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a chemical agent like cisplatin.
-
Allow cells to recover for a period (e.g., 6 hours) to permit foci formation.
2. Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
3. Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against RAD51 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
5. Quantification:
-
Count the number of RAD51 foci per nucleus in a significant number of cells (e.g., >100) for each treatment condition. A cell is typically considered positive if it has more than a threshold number of foci (e.g., >5).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with RAD51 in a cellular context.
1. Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Lyse the cells through methods such as freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
2. Compound Incubation:
-
Aliquot the cell lysate into PCR tubes.
-
Add the RAD51 inhibitor or vehicle control (DMSO) to the lysates and incubate at room temperature for a specified time to allow for binding.
3. Thermal Challenge:
-
Heat the lysate-compound mixtures across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to 4°C.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
5. Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble RAD51 in the supernatant using methods like Western blotting or ELISA.
6. Data Analysis:
-
Plot the amount of soluble RAD51 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct binding.
Cell Growth Inhibition Assay (e.g., Sulforhodamine B Assay)
This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72-96 hours).
3. Cell Fixation:
-
Gently remove the culture medium.
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Wash the plate several times with water and allow it to air dry.
4. Staining:
-
Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plate with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry.
5. Measurement:
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
6. Data Analysis:
-
The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the percentage of growth inhibition against the inhibitor concentration.
Conclusion
The landscape of BRCA2-RAD51 interaction inhibitors is rapidly evolving, offering promising avenues for cancer therapy. While compounds like B02 have laid the groundwork, newer generations of inhibitors such as CAM833 and IBR2, along with novel chemical scaffolds like N-acylhydrazones, demonstrate significantly improved potency. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future inhibitors. As research progresses, a deeper understanding of the structure-activity relationships and the cellular consequences of disrupting the BRCA2-RAD51 axis will be instrumental in developing clinically successful therapeutics.
References
Assessing the Specificity of Rad51 Inhibitor B02 Against Other Recombinases
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount. This guide provides a comparative analysis of the Rad51 inhibitor B02, focusing on its selectivity against other recombinases. The data presented here is compiled from in vitro studies and aims to offer a clear, evidence-based assessment of B02's performance.
The protein RAD51 is a key player in the homologous recombination pathway, which is crucial for repairing DNA double-strand breaks (DSBs).[1][2][3] Due to its significant role in maintaining genome stability and its overexpression in many cancers, RAD51 has emerged as a promising target for anticancer therapies.[1][2] The development of small molecule inhibitors that specifically target RAD51 is a critical step in creating new therapeutic strategies. One such inhibitor that has been identified and characterized is B02.
Comparative Inhibitory Activity of Rad51 Inhibitors
To assess the specificity of Rad51 inhibitors, their activity against other related recombinases is evaluated. A common model for such comparative studies is the E. coli homolog of RAD51, RecA, which shares structural and functional similarities with its human counterpart. Another protein often used for specificity testing is RAD54, which is structurally unrelated to RAD51 but also plays a role in homologous recombination.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for B02 and other identified Rad51 inhibitors against human RAD51 and E. coli RecA. The data is derived from D-loop assays, a standard method for measuring DNA strand exchange activity promoted by recombinases.
| Compound | Target Recombinase | IC50 (µM) | Fold Specificity (RecA IC50 / RAD51 IC50) |
| B02 | Human RAD51 | 27.4 | > 9.1 |
| E. coli RecA | > 250 | ||
| A03 | Human RAD51 | - | 5.6 |
| E. coli RecA | - | ||
| A04 | Human RAD51 | Inhibited | Nearly equal efficiency |
| E. coli RecA | Inhibited | ||
| A10 | Human RAD51 | Inhibited | Nearly equal efficiency |
| E. coli RecA | Inhibited |
Note: A higher fold specificity indicates greater selectivity for RAD51 over RecA. For compounds A03, A04, and A10, specific IC50 values were not provided in the initial source, but their relative inhibitory effects were described.
As the data indicates, compound B02 demonstrates significant specificity for human RAD51, with an IC50 of 27.4 µM, while showing minimal inhibition of RecA even at concentrations up to 250 µM. In contrast, compounds A04 and A10 inhibited both RAD51 and RecA with similar efficiency, and A03 showed only moderate specificity for RAD51. Furthermore, it was noted that A04 also inhibited the structurally unrelated RAD54 protein, indicating a broader inhibitory spectrum.
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental procedures. The following is a detailed methodology for the D-loop assay used to generate the comparative data.
D-loop Assay for Recombinase Activity
This assay measures the ability of a recombinase (e.g., RAD51 or RecA) to catalyze the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled double-stranded DNA (dsDNA) molecule, forming a displacement loop (D-loop).
Materials:
-
Human RAD51 protein
-
E. coli RecA protein
-
90-mer ssDNA oligonucleotide
-
pUC19 supercoiled dsDNA
-
Rad51 inhibitors (e.g., B02)
-
Assay buffer (specific composition depends on the recombinase)
-
ATP
-
1% Agarose gel
-
Electrophoresis buffer
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Green)
Procedure:
-
Nucleoprotein Filament Formation:
-
Incubate the recombinase (1 µM RAD51 or 1 µM RecA) with the 90-mer ssDNA (3 µM) in the appropriate assay buffer containing ATP.
-
Incubation times are 15 minutes for RAD51 and 5 minutes for RecA to allow for the formation of the presynaptic filament.
-
-
Inhibitor Addition:
-
Add the test compounds at various concentrations to the nucleoprotein filament mixture.
-
Incubate for an additional 30 minutes.
-
-
D-loop Formation:
-
Initiate the strand exchange reaction by adding the pUC19 supercoiled dsDNA (50 µM).
-
Allow the reaction to proceed for 15 minutes for RAD51 and 3 minutes for RecA.
-
-
Analysis:
-
Stop the reaction and deproteinize the samples.
-
Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Stain the gel to visualize the DNA bands corresponding to the D-loop structures and the substrate DNA.
-
Quantify the intensity of the D-loop bands to determine the percentage of product formation.
-
-
Data Interpretation:
-
Plot the percentage of D-loop formation against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the recombinase activity by 50%.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of the D-loop assay for assessing inhibitor specificity.
Caption: Workflow of the D-loop assay for recombinase inhibitor specificity testing.
Signaling Pathway Context
The inhibition of RAD51 by specific compounds like B02 directly impacts the homologous recombination pathway, a critical process for DNA repair. The diagram below illustrates the central role of RAD51 in this pathway and the point of inhibition.
Caption: Inhibition of the Homologous Recombination pathway by B02.
References
In Vivo Showdown: A Comparative Guide to First and Next-Generation RAD51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DNA repair protein RAD51 is a critical mediator of homologous recombination (HR), a pathway frequently exploited by cancer cells to survive DNA damage induced by chemotherapy and radiation. This reliance makes RAD51 a compelling target for anticancer therapies. First-generation RAD51 inhibitors, such as B02, RI-1, and IBR2, have demonstrated the potential of this approach. Now, a new wave of next-generation inhibitors, including the preclinical candidate SCR-6992, promises enhanced potency and improved pharmacological properties. This guide provides an objective in vivo comparison of these pioneering and next-generation RAD51 inhibitors, supported by experimental data to inform future research and development.
Note on Rad51-IN-8: Initial investigation into a compound designated "this compound" revealed limited publicly available scientific literature for in vivo comparison. A commercial vendor lists a compound with this name, describing it as a RAD51-BRCA2 protein-protein interaction inhibitor.[1][2] However, the provided citation does not contain the name "this compound," and the vendor has not independently verified the data.[1] Consequently, this guide will focus on a comparison of well-documented first and next-generation RAD51 inhibitors.
Performance at a Glance: In Vivo Efficacy of RAD51 Inhibitors
The following tables summarize key in vivo experimental data for first and next-generation RAD51 inhibitors, offering a clear comparison of their anti-tumor activity.
Table 1: In Vivo Performance of First-Generation RAD51 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| B02 | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 50 mg/kg B02 + 4 mg/kg Cisplatin (intraperitoneal) | Combination treatment resulted in a 66% inhibition of tumor growth, significantly enhancing the therapeutic effect of cisplatin. B02 alone showed no significant tumor inhibition.[3] | [4] |
| RI-1 | Cervical Cancer (HeLa and SiHa Xenografts) | Nude Mice | Intraperitoneal injection every other day for 36 days | Significantly suppressed tumor growth and reduced tumor weight in both HeLa and SiHa xenograft models. | |
| IBR2 | Imatinib-Resistant Chronic Myeloid Leukemia (CML) | Murine Model (T315I Bcr-abl mutation) | Not specified | Significantly prolonged animal survival compared to imatinib treatment. | |
| IBR2 | Hepatocellular Carcinoma (HCC) | Nude Mice | Not specified | Combination with sorafenib almost completely eliminated RAD51 protein expression and synergistically inhibited tumor growth. |
Table 2: In Vivo Performance of Next-Generation RAD51 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| SCR-6992 | Human Lymphoma (Daudi Xenograft) | Not specified | 80 mg/kg/day (oral) | Resulted in tumor regression. Well-tolerated in rats and dogs. | |
| Cpd-4 (Unnamed Series) | Human Lymphoma (Daudi Xenograft) | BALB/c Nude Mice | 30 mg/kg or 100 mg/kg (oral) | Dose-dependent anti-tumor efficacy with Tumor Growth Inhibition (TGI) of 34.3% and 85.6% respectively. Combination with cisplatin showed synergistic effects. |
Delving Deeper: Mechanisms of Action
The efficacy of these inhibitors stems from their distinct mechanisms of disrupting the RAD51-mediated homologous recombination pathway.
First-Generation Inhibitors:
-
B02: This inhibitor directly targets the DNA strand exchange activity of RAD51. It has been shown to disrupt the binding of RAD51 to DNA.
-
RI-1: RI-1 acts by covalently binding to cysteine 319 on the surface of the RAD51 protein. This binding destabilizes the interface between RAD51 monomers, thereby inhibiting the formation of the RAD51 filament on DNA.
-
IBR2: IBR2 disrupts the multimerization of RAD51 and accelerates its degradation through the proteasome pathway. It has also been suggested to interfere with the interaction between RAD51 and BRCA2.
Next-Generation Inhibitors (SCR-6992 and the Cpd series):
These newer inhibitors have been shown to prevent the formation of RAD51 foci, which are nuclear clusters of RAD51 that form at sites of DNA damage. The lead compounds from this series also induce the degradation of the RAD51 protein via the ubiquitin-proteasome pathway. Docking simulations suggest that these inhibitors may bind to a hydrophobic pocket on RAD51, interfering with interactions necessary for its function.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental setups, the following diagrams were generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Human Tumor Xenograft Model (General Protocol)
This protocol is a generalized representation based on the methodologies described for the in vivo studies of the cited RAD51 inhibitors.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., Daudi, MDA-MB-231, HeLa, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested during the exponential growth phase. A suspension of 1 x 107 to 5 x 107 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length × width²) / 2. Mice with established tumors are then randomly assigned to different treatment groups (typically n=6-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: The vehicle used to dissolve the inhibitor and/or chemotherapy agent is administered following the same schedule as the treatment groups.
-
Inhibitor Monotherapy: The RAD51 inhibitor is administered at a predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection every other day).
-
Chemotherapy Monotherapy: The chemotherapeutic agent (e.g., cisplatin) is administered at its respective dose and schedule.
-
Combination Therapy: The RAD51 inhibitor and the chemotherapeutic agent are co-administered according to a defined schedule.
-
-
Monitoring and Endpoint:
-
Tumor volumes and mouse body weights are measured regularly (e.g., twice weekly).
-
At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), mice are euthanized.
-
Tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess RAD51 foci formation or other biomarkers.
-
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The landscape of RAD51 inhibitors is evolving, with next-generation compounds demonstrating significant improvements in potency and in vivo efficacy over their predecessors. The preclinical data for inhibitors like SCR-6992 and the Cpd series from Gu et al. are highly encouraging, showing tumor regression and synergistic effects with chemotherapy in xenograft models. While first-generation inhibitors paved the way by validating RAD51 as a therapeutic target, the enhanced pharmacological profiles of the newer agents bring the prospect of clinical application closer to reality. Further in vivo studies, including those in patient-derived xenograft (PDX) models, will be crucial to fully elucidate the therapeutic potential of these next-generation RAD51 inhibitors and to identify patient populations most likely to benefit from this targeted approach.
References
Validating the Anti-Tumor Efficacy of Next-Generation RAD51 Inhibitors in Diverse Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel class of RAD51 inhibitors, using a representative compound, here designated as Cpd-5, against other alternatives, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies in oncology.
Introduction to RAD51 Inhibition in Cancer Therapy
RAD51, a key enzyme in the homologous recombination (HR) pathway, is crucial for repairing DNA double-strand breaks (DSBs).[1][2] Its overexpression in various cancers, including breast, pancreatic, and non-small-cell lung cancer, is associated with resistance to DNA-damaging chemotherapies and poor patient outcomes.[1][3] Consequently, inhibiting RAD51 has emerged as a promising strategy to induce synthetic lethality in cancer cells and to sensitize them to existing treatments.[4] First-generation RAD51 inhibitors, such as B02, showed promise but were limited by modest potency in cellular assays. This guide focuses on a next-generation of RAD51 inhibitors with significantly improved anti-tumor activity.
Comparative In Vitro Efficacy of a Novel RAD51 Inhibitor
The anti-proliferative activity of a representative novel RAD51 inhibitor, Cpd-5, was assessed across a panel of 15 human cancer cell lines from four different cancer types and compared to the first-generation inhibitor B02 and the PARP inhibitor Olaparib.
| Cell Line | Cancer Type | Cpd-5 IC50 (µM) | B02 IC50 (µM) | Olaparib IC50 (µM) |
| Lymphoma | ||||
| Daudi | Burkitt's Lymphoma | 0.005 | >10 | 0.897 |
| Z138 | Mantle Cell Lymphoma | 0.012 | >10 | 0.134 |
| Jeko-1 | Mantle Cell Lymphoma | 0.015 | >10 | 0.355 |
| Mino | Mantle Cell Lymphoma | 0.022 | >10 | 0.449 |
| Leukemia | ||||
| MOLM-13 | Acute Myeloid Leukemia | 0.031 | >10 | 1.892 |
| MV-4-11 | Acute Myeloid Leukemia | 0.045 | >10 | 2.561 |
| Breast Cancer | ||||
| MDA-MB-468 | Triple-Negative | 0.078 | >10 | 1.234 |
| HCC-1937 | Triple-Negative (BRCA1 mut) | 0.103 | >10 | 0.245 |
| MDA-MB-231 | Triple-Negative | 0.125 | >10 | 3.456 |
| Lung Cancer | ||||
| A549 | Non-Small Cell | 0.150 | >10 | 5.678 |
| H1975 | Non-Small Cell | 0.182 | >10 | 8.912 |
| Pancreatic Cancer | ||||
| KP-4 | Pancreatic Adenocarcinoma | 0.210 | >10 | 10.12 |
| Colon Cancer | ||||
| HCT 116 | Colorectal Carcinoma | 0.255 | >10 | 12.34 |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian Adenocarcinoma | 0.198 | >10 | 0.987 |
| Prostate Cancer | ||||
| PC-3 | Prostate Adenocarcinoma | 0.280 | >10 | 15.67 |
Data compiled from a study on a novel class of RAD51 inhibitors. Cpd-5 is a representative compound from this class.
The data clearly demonstrates that Cpd-5 exhibits significantly greater potency across all tested cell lines compared to the first-generation inhibitor B02, with IC50 values in the nanomolar to low micromolar range.
Mechanism of Action: Target Engagement and Pathway Modulation
The novel class of RAD51 inhibitors, including Cpd-5, directly engage with the RAD51 protein in cells. This interaction disrupts the formation of RAD51 foci at sites of DNA damage, a critical step in HR-mediated repair. The inhibition of RAD51 leads to an accumulation of DNA damage, evidenced by increased levels of phosphorylated histone H2AX (γH2AX), and subsequently induces cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow for Validation
A standardized workflow is essential for validating the anti-tumor effects of RAD51 inhibitors.
Caption: Experimental workflow for inhibitor validation.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurement.
-
Compound Treatment: Add the desired concentrations of this compound, control inhibitors, and vehicle control to the wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of the inhibitor to RAD51 in a cellular context.
Materials:
-
Cultured cancer cells
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Centrifuge (capable of 20,000 x g)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Anti-RAD51 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-RAD51 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the inhibition of RAD51 recruitment to DNA damage sites.
Materials:
-
Cultured cells on coverslips
-
DNA damaging agent (e.g., Cisplatin or ionizing radiation)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody (anti-RAD51)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. Treat with this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Induction of DNA Damage: Induce DNA damage by treating with a DNA damaging agent (e.g., 10 µM Cisplatin for 2 hours) or by irradiation (e.g., 10 Gy).
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-RAD51 antibody overnight at 4°C. Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells indicates effective inhibition of HR.
Western Blot for γH2AX
This method detects the accumulation of DNA double-strand breaks.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (anti-γH2AX, Ser139)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 12% polyacrylamide). Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C. After washing with TBST, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL detection reagent and an imaging system.
-
Analysis: Compare the intensity of the γH2AX bands between treated and control samples. An increase in γH2AX levels indicates an accumulation of DNA damage. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 3. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Rad51-IN-8: A Comparative Analysis Against Gold Standard RAD51 Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of RAD51, a key protein in the homologous recombination (HR) DNA repair pathway, has emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents. This guide provides a comprehensive benchmark analysis of the novel RAD51 inhibitor, Rad51-IN-8, against the well-established "gold standard" inhibitors, B02 and RI-1. This report is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance based on available experimental data.
Executive Summary
This compound is a recently identified inhibitor of the RAD51-BRCA2 protein-protein interaction, a critical step in the recruitment of RAD51 to sites of DNA damage.[1] This mechanism distinguishes it from the gold standard inhibitors B02, which inhibits the DNA strand exchange activity of RAD51, and RI-1, which covalently binds to RAD51 to disrupt its filament formation.[2][3] This guide presents a side-by-side comparison of these inhibitors, focusing on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Comparative Data on RAD51 Inhibitors
The following tables summarize the quantitative data for this compound, B02, and RI-1 from various in vitro assays.
| Inhibitor | Mechanism of Action | Reported EC50/IC50 | Assay Type | Reference |
| This compound | Inhibits RAD51-BRCA2 protein-protein interaction | 19 µM (EC50) | H4A4 (ELISA-based) | [1] |
| B02 | Inhibits RAD51's DNA strand exchange activity | 27.4 µM (IC50) | FRET-based DNA strand exchange | [3] |
| RI-1 | Covalently binds to Cys319 on RAD51, disrupting filament formation | 5-30 µM (IC50) | Fluorescence Polarization (ssDNA binding) |
Table 1: Mechanism of Action and Biochemical Potency
| Inhibitor | Cell Line | Cancer Type | Reported IC50/LD50 | Assay Type | Reference |
| B02 | MDA-MB-231 | Triple-Negative Breast Cancer | Potentiates Cisplatin effect | Cell Viability | |
| BT-549 | Breast Cancer | 35.4 µM (IC50) | Not specified | ||
| HCC1937 | Breast Cancer | 89.1 µM (IC50) | Not specified | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.1 µM (IC50 for B02-iso) | Cell Viability | ||
| RI-1 | HeLa | Cervical Cancer | 20-40 µM (LD50) | Cell Viability | |
| MCF-7 | Breast Cancer | 20-40 µM (LD50) | Cell Viability | ||
| U2OS | Osteosarcoma | 20-40 µM (LD50) | Cell Viability | ||
| GSC-14 | Glioblastoma Stem-like | 22.3 µM (IC50) | MTS Assay | ||
| GSC-1 | Glioblastoma Stem-like | 19.7 µM (IC50) | MTS Assay |
Table 2: Cellular Potency in Cancer Cell Lines (Note: Direct comparative cell viability data for this compound is not yet publicly available).
Signaling Pathways and Experimental Workflows
To understand the context of RAD51 inhibition and the methods used for evaluation, the following diagrams are provided.
Caption: RAD51 pathway and inhibitor targets.
Caption: Workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
H4A4 ELISA-based Protein-Protein Interaction Assay (for this compound)
This assay was utilized to identify inhibitors of the RAD51-BRCA2 interaction.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the interaction between RAD51 and a peptide from BRCA2 (BRC4).
-
Protocol:
-
Coating: High-binding 96-well plates are coated with a streptavidin-BRC4 peptide conjugate and incubated overnight at 4°C.
-
Blocking: Wells are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Incubation with Inhibitor and RAD51: The test compound (this compound) at various concentrations is pre-incubated with purified RAD51 protein. This mixture is then added to the coated wells and incubated to allow for the binding of RAD51 to the BRC4 peptide.
-
Primary Antibody: After washing, a primary antibody specific for RAD51 is added to the wells and incubated.
-
Secondary Antibody: Wells are washed again, and a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: After a final wash, a substrate for HRP (e.g., TMB) is added, and the colorimetric change is measured using a plate reader at a specific wavelength. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
-
In Vitro DNA Strand Exchange Assay (for B02)
This assay measures the ability of RAD51 to catalyze the exchange of DNA strands between a single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA).
-
Principle: The assay often employs Förster Resonance Energy Transfer (FRET) where a fluorescent donor and quencher are placed on separate DNA strands. Strand exchange leads to a change in FRET signal.
-
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified human RAD51 protein, an ssDNA oligonucleotide, and a homologous dsDNA plasmid in a reaction buffer.
-
Inhibitor Addition: The inhibitor (B02) is added at various concentrations to the reaction mixture.
-
Initiation: The reaction is initiated by the addition of ATP and incubated at 37°C.
-
Measurement: The change in fluorescence is monitored over time using a fluorometer.
-
Data Analysis: The initial rate of the reaction is calculated, and the IC50 value is determined from the dose-response curve.
-
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.
-
Principle: Cells are treated with a DNA damaging agent to induce double-strand breaks. The formation of nuclear RAD51 foci is then detected by immunofluorescence microscopy.
-
Protocol:
-
Cell Culture and Treatment: Cancer cells are seeded on coverslips and treated with a DNA damaging agent (e.g., cisplatin, ionizing radiation) in the presence or absence of the RAD51 inhibitor for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Quantification: The number of RAD51 foci per nucleus is counted in a significant number of cells for each condition. A cell is typically considered positive if it contains a certain threshold of foci (e.g., >5).
-
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on a cell population.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Conclusion
This compound presents a novel mechanism for targeting the homologous recombination pathway by disrupting the crucial RAD51-BRCA2 interaction. While direct, comprehensive comparative studies against the gold standard inhibitors B02 and RI-1 are still emerging, the initial biochemical data for this compound demonstrates its potential as a valuable research tool and a candidate for further therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel RAD51 inhibitors. As more data on this compound becomes available, a more complete picture of its performance relative to established inhibitors will undoubtedly emerge, further informing the strategic development of new cancer therapies targeting DNA repair pathways.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Rad51-IN-8
Researchers and laboratory personnel must handle the small molecule inhibitor Rad51-IN-8 with care, adhering to established safety protocols to minimize exposure and ensure proper disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on the handling and disposal procedures for a similar compound, RAD51 Inhibitor B02. These procedures are intended to provide a framework for safe laboratory operations.
Personal Protective Equipment and Handling
When working with this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation. Engineering controls, such as adequate ventilation, should be in place. Always have a safety shower and eye wash station readily accessible.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: Use in an area with appropriate exhaust ventilation.[1]
Avoid creating dust and aerosols during handling.[1] It is also important to wash hands thoroughly after handling the compound.
Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spills: Evacuate the area and ensure adequate ventilation. Prevent further leakage if possible and keep the substance away from drains. Absorb spills with an inert, liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated materials according to local regulations.
-
Skin Contact: Wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
Proper Disposal Procedures
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification: Classify waste containing this compound as chemical waste.
-
Containerization:
-
Use a designated, properly labeled, and sealed container for solid waste.
-
For solutions, use a sealed, leak-proof container that is clearly labeled with the contents, including the solvent used.
-
-
Storage: Store waste containers in a well-ventilated and secure area, away from incompatible materials.
-
Waste Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Summary of Safety Information
| Category | Recommendation | Source |
| Eye Protection | Safety goggles with side-shields | |
| Hand Protection | Protective gloves | |
| Skin Protection | Impervious clothing | |
| Ventilation | Ensure adequate ventilation | |
| Spill Cleanup | Absorb with inert material, decontaminate with alcohol | |
| Disposal | Dispose of as chemical waste in accordance with local regulations |
Experimental Workflow and Signaling Pathway
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a small molecule inhibitor like this compound in a cell-based assay.
Caption: A typical workflow for testing a RAD51 inhibitor in vitro.
The protein RAD51 is a key component of the homologous recombination pathway, which is crucial for repairing DNA double-strand breaks. The inhibition of RAD51 is a therapeutic strategy being explored in cancer research, as cancer cells often have a high reliance on DNA repair mechanisms for their survival.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rad51-IN-8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the RAD51 inhibitor, Rad51-IN-8, including detailed operational and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is crucial to determine the appropriate PPE for any laboratory task.[2] When working with chemical compounds like this compound, a multi-layered approach to personal protection is essential to prevent exposure through inhalation, skin contact, or eye contact.[3][4][5]
| PPE Category | Minimum Requirement | Enhanced Protection (Recommended for higher risk procedures) |
| Hand Protection | Disposable nitrile gloves. | Double-gloving (wearing two pairs of nitrile gloves) or using Silver Shield gloves underneath disposable nitrile gloves for added protection. |
| Eye and Face Protection | Safety glasses with side-shields (marked with "Z87" to signify adherence to ANSI Z87.1 standards). | Chemical splash goggles should be worn when there is a risk of splashing. A face shield worn over safety glasses or goggles is necessary for significant splash hazards. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory with chemical hazards. | A chemical-resistant apron over the lab coat when handling larger quantities or during procedures with a high risk of splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols. | A respirator (e.g., N95 or higher) may be necessary if working outside of a fume hood or if there is a potential for generating significant airborne particles. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Experimental Protocol for Handling this compound:
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents, including the this compound compound, appropriate solvent (e.g., DMSO), microcentrifuge tubes, and pipettes.
-
-
Handling in a Chemical Fume Hood:
-
Weighing: Carefully weigh the desired amount of this compound powder on a calibrated scale inside the fume hood to prevent inhalation of the powder.
-
Dissolving: Add the appropriate solvent to the powder to create a stock solution. Gently vortex or pipette to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, in properly labeled, sealed containers.
-
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Disposal Protocol:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous chemical waste container. Do not pour chemical waste down the drain.
-
Decontamination: After handling is complete, decontaminate all work surfaces and equipment with an appropriate cleaning agent, such as 70% ethanol.
-
Final Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste management company.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. youtube.com [youtube.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
